5-Carboxy-2-ethoxyphenylboronic acid
Description
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Properties
IUPAC Name |
3-borono-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUVOHRXIPPHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety ortho to an ethoxy group and para to a carboxylic acid, offers a unique combination of functionalities. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The carboxylic acid provides a site for amide bond formation, esterification, or salt formation, enabling conjugation to other molecules or modification of physicochemical properties. The ethoxy group can influence the electronic properties of the aromatic ring and the compound's solubility. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this valuable building block.
Synthesis of this compound
Proposed Synthetic Pathway: Directed ortho-Metalation-Borylation
The proposed synthesis commences with the commercially available 4-ethoxybenzoic acid. The carboxylic acid group, after deprotonation, acts as a powerful directing group for lithiation at the ortho position. The resulting aryllithium intermediate is then quenched with a trialkyl borate ester, followed by acidic workup to yield the target boronic acid.
An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxy-2-ethoxyphenylboronic acid
Foreword: Navigating the Landscape of Novel Boronic Acids
In the dynamic field of drug discovery and development, arylboronic acids stand out as exceptionally versatile building blocks. Their utility in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules.[1] Furthermore, the unique ability of the boronic acid moiety to reversibly interact with diols has opened new avenues in sensor technology and targeted drug delivery.[1][2] This guide focuses on a particularly interesting derivative, 5-Carboxy-2-ethoxyphenylboronic acid, a molecule poised for significant contributions at the interface of medicinal chemistry and materials science.
The dual functionality of a carboxylic acid and an ethoxy group on the phenylboronic acid scaffold presents a compelling case for its application. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, enabling conjugation to biomolecules or solid supports.[1] Simultaneously, the ethoxy group can enhance the compound's solubility in organic solvents, a critical parameter for synthetic tractability.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid data sheet, but as a practical manual that combines known properties with robust experimental protocols for the determination of key physicochemical parameters. As is common with novel reagents, publicly available experimental data for this compound is not exhaustive. Therefore, this guide emphasizes the methodologies for characterization, empowering researchers to generate high-quality, reliable data in their own laboratories.
Core Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is paramount for its effective application. Below is a summary of the known physicochemical data for this compound, compiled from chemical supplier information and computational predictions.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BO₅ | |
| Molecular Weight | 209.99 g/mol | |
| CAS Number | 1451391-73-3 | [3][4] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | 2-8°C, dry | [1] |
It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and do not generate analytical data. The end-user, therefore, bears the responsibility of confirming the identity and purity of the material.
Structural and Spectroscopic Characterization
The precise arrangement of atoms and their electronic environment dictates the reactivity and interactions of a molecule. Spectroscopic techniques are indispensable for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the acidic protons of the carboxylic acid and boronic acid moieties. The aromatic protons will exhibit splitting patterns indicative of their substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the ethoxy group. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the boron atom can provide information about its coordination state and electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would confirm the molecular formula C₉H₁₁BO₅.
Thermal Properties: Stability and Phase Transitions
The thermal behavior of a compound is a critical consideration for its storage, handling, and use in chemical reactions.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. As of this writing, an experimentally determined melting point for this compound has not been published. However, the melting points of structurally related compounds can offer a useful reference:
-
2-Carboxyphenylboronic acid: 162 °C[5]
-
2-Ethoxyphenylboronic acid: 102-103 °C[6]
-
4-Ethoxyphenylboronic acid: 121-128 °C[7]
Based on these values, it is reasonable to anticipate a melting point for this compound in a similar range.
Thermal Stability
Boronic acids are known to undergo dehydration upon heating to form cyclic anhydrides called boroxines. This transformation can impact the reactivity and solubility of the compound. Thermogravimetric analysis (TGA) is the recommended technique to assess the thermal stability of this compound and to identify the temperature at which dehydration occurs.
Solubility Profile: A Key to Application
The solubility of a compound in various solvents is a critical parameter that influences its utility in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not available, a qualitative understanding can be derived from the general behavior of phenylboronic acids and carboxylic acids. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[8] The solubility of carboxylic acids in water tends to decrease as the length of the carbon chain increases.[9]
The presence of the ethoxy group in this compound is expected to enhance its solubility in organic solvents, while the carboxylic acid and boronic acid moieties may impart some aqueous solubility, particularly at higher pH where these acidic groups are deprotonated.
Experimental Workflow for Solubility Determination
A systematic approach is necessary to quantitatively determine the solubility of this compound in a range of solvents relevant to its intended applications.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial.
-
Solvent Evaporation: Evaporate the solvent from each supernatant sample to obtain the mass of the dissolved solid.
-
Solubility Calculation: Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).
Acidity (pKa): The Key to Reactivity and Formulation
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, there are two acidic protons: one on the carboxylic acid group and one on the boronic acid group. The pKa values of these groups will govern the compound's charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions.
While the specific pKa values for this molecule are not published, they can be estimated based on related compounds and determined experimentally. The pKa of the carboxylic acid group is expected to be in the range of typical benzoic acids (around 4-5), while the pKa of the boronic acid moiety is likely to be higher, in the range of 8-9, similar to phenylboronic acid (pKa ≈ 8.8).[8]
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[10][11]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the base.
-
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the boronic acid. The pKa for each acidic group is the pH at the half-equivalence point.
Applications in Drug Discovery and Beyond
The unique combination of a reactive boronic acid, a versatile carboxylic acid, and a solubility-enhancing ethoxy group makes this compound a highly valuable tool in several areas of research and development.
-
Drug Discovery: Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this moiety.[12] They can act as enzyme inhibitors, and their ability to form reversible covalent bonds with biological targets is a key aspect of their mechanism of action.[2] The carboxylic acid group on this particular molecule allows for its incorporation into larger drug scaffolds or for its use in creating prodrugs.
-
Organic Synthesis: As a substituted phenylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1]
-
Sensor Technology: The diol-binding property of the boronic acid moiety can be exploited in the development of sensors for carbohydrates and other biologically important diol-containing molecules.[1]
-
Materials Science: The ability to functionalize the carboxylic acid group opens up possibilities for incorporating this molecule into polymers and other materials to create functional surfaces and smart materials.
Conclusion
This compound is a promising and versatile building block with significant potential in drug discovery, organic synthesis, and materials science. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a comprehensive framework for its characterization. By employing the robust experimental protocols detailed herein, researchers can confidently determine the key properties of this compound and unlock its full potential in their scientific endeavors. The synergy between the boronic acid, carboxylic acid, and ethoxy functionalities ensures that this compound will continue to be a molecule of great interest and utility.
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An In-Depth Technical Guide to 5-Carboxy-2-ethoxyphenylboronic acid: A Versatile Reagent in Modern Drug Discovery
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
5-Carboxy-2-ethoxyphenylboronic acid, identified by its CAS Number 1451391-73-3 , is a highly functionalized boronic acid derivative that has emerged as a valuable tool for researchers and professionals in drug development and organic synthesis.[1][2] Its unique trifunctional structure, featuring a boronic acid, a carboxylic acid, and an ethoxy group on a phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its utility in the synthesis of novel therapeutic agents. The presence of the boronic acid moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3] Concurrently, the carboxylic acid group provides a convenient handle for further derivatization, such as amide bond formation, while the ethoxy group can modulate the physicochemical properties of the parent molecule, including solubility and lipophilicity.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is fundamental to its reactivity and utility. A comprehensive understanding of its physicochemical properties is crucial for its effective application in synthetic protocols and for predicting the characteristics of its derivatives.
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with three key functional groups:
-
A boronic acid group (-B(OH)₂) at the 1-position.
-
An ethoxy group (-OCH₂CH₃) at the 2-position.
-
A carboxylic acid group (-COOH) at the 5-position.
Caption: Molecular Structure of this compound
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is experimentally determined, other values may be predicted from computational models.
| Property | Value | Source |
| CAS Number | 1451391-73-3 | [1][2] |
| Molecular Formula | C₉H₁₁BO₅ | [3] |
| Molecular Weight | 209.99 g/mol | [3] |
| Appearance | White to off-white solid/powder | Inferred from supplier data |
| Melting Point | Data not available | |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. The ethoxy group may enhance water solubility. | [4] |
| Storage | 2-8°C, dry | [3] |
Synthesis of this compound: A General Approach
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its structure suggests a synthesis route based on well-established methods for preparing substituted phenylboronic acids. A plausible retrosynthetic analysis points towards a halogenated precursor, such as a bromo- or iodo-substituted 4-ethoxybenzoic acid derivative.
One of the most common methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5][6]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of substituted phenylboronic acids.
Self-Validating System in Synthesis
Each step in this proposed synthesis contains self-validating checkpoints:
-
Formation of the organometallic reagent: Successful formation can be confirmed by quenching a small aliquot with an electrophile (e.g., iodine) and analyzing the product by GC-MS or NMR.
-
Reaction with trialkyl borate: This step is typically exothermic and requires careful temperature control. The formation of the boronate ester can be monitored by TLC or LC-MS.
-
Hydrolysis: The conversion of the boronate ester to the final boronic acid can be monitored by the disappearance of the ester signal and the appearance of the boronic acid signal in the respective spectra. The final product's identity and purity would be confirmed by NMR, mass spectrometry, and melting point analysis.
Key Applications in Drug Development and Organic Synthesis
The trifunctional nature of this compound makes it a powerful building block in several areas of chemical research, particularly in the pharmaceutical industry.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate.[7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Below is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) will depend on the specific substrates being coupled.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The carboxylic acid group on the product may require pH adjustment during the work-up to ensure it remains in the organic phase.
-
Purification: The crude product is then purified by column chromatography, recrystallization, or preparative HPLC.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation.
A Versatile Scaffold for Drug Discovery
The "5-Carboxy-2-ethoxyphenyl" moiety can be incorporated into drug candidates to explore structure-activity relationships (SAR). The carboxylic acid can serve as a key interaction point with a biological target (e.g., forming a salt bridge with a basic amino acid residue) or as a site for attaching linkers in the development of antibody-drug conjugates (ADCs) or PROTACs. The ethoxy group can be used to fine-tune the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific drugs containing the 5-Carboxy-2-ethoxyphenyl moiety are not prominently documented in publicly available databases, the general class of substituted phenylboronic acids has seen significant success. For example, the boronic acid pharmacophore is present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[8]
Caption: Logical relationships in the application of this compound in drug discovery.
Conclusion: A Multifunctional Tool for Chemical Innovation
This compound represents a prime example of a well-designed chemical building block that empowers researchers in the pharmaceutical and material science industries. Its trifunctional nature allows for orthogonal chemical modifications, making it a valuable starting material for the synthesis of diverse and complex molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved January 19, 2026, from [Link]
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Chemsigma. (n.d.). This compound [1451391-73-3]. Retrieved January 19, 2026, from [Link]
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- Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946-9.
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Calbiochem. (n.d.). 435931 5-Carboxy-2-fluorophenylboronic acid CAS: 874219-59-7. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Stability and Storage of 5-Carboxy-2-ethoxyphenylboronic Acid
Introduction: The Synthetic Utility and Inherent Lability of a Key Building Block
5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid, a carboxylic acid, and an ethoxy group, offers a versatile scaffold for creating complex molecules. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, while the carboxylic acid provides a convenient handle for further derivatization, such as amide bond formation or conjugation.[1][2] The ethoxy group subtly modulates the electronic properties and solubility of the molecule.
However, the very reactivity that makes arylboronic acids like this one so valuable also renders them susceptible to degradation. Understanding the chemical stability and implementing rigorous storage protocols are not mere logistical details; they are fundamental to ensuring the reproducibility of synthetic procedures, the integrity of experimental data, and the quality of the final products. This guide provides a comprehensive overview of the stability profile of this compound, the primary degradation pathways, and field-proven protocols for its proper storage, handling, and stability assessment.
Core Chemical & Physical Properties
A foundational understanding of the molecule's properties is essential before delving into its stability.
// Benzene ring nodes C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];
// Substituent nodes B [pos="2.8,1.25!", label="B(OH)₂"]; O_ethoxy [pos="-2.6,1.25!", label="O"]; CH2 [pos="-3.9,0.75!", label="CH₂"]; CH3 [pos="-5.2,1.25!", label="CH₃"]; C_carboxy [pos="2.8,-1.25!", label="COOH"];
// Benzene ring edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituent edges C1 -- B [label=""]; C2 -- O_ethoxy [label=""]; O_ethoxy -- CH2 [label=""]; CH2 -- CH3 [label=""]; C5 -- C_carboxy [label=""];
// Double bonds (approximated with labels for clarity) lab1 [pos="-0.65,1.125", label="="]; lab2 [pos="-0.65,-1.125", label="="]; lab3 [pos="1.3,0", label="="];
// Labels for positions pos1 [pos="0,1.9", label="1", fontsize="10"]; pos2 [pos="-1.7,1", label="2", fontsize="10"]; pos3 [pos="-1.7,-1", label="3", fontsize="10"]; pos4 [pos="0,-1.9", label="4", fontsize="10"]; pos5 [pos="1.7,-1", label="5", fontsize="10"]; pos6 [pos="1.7,1", label="6", fontsize="10"]; }
Figure 1: Chemical Structure of this compound| Property | Value | Source |
| CAS Number | 1451391-73-3 | [3][4] |
| Molecular Formula | C₉H₁₁BO₅ | [1][5] |
| Molecular Weight | 209.99 g/mol | [1][5] |
| Appearance | Solid, often described as off-white powder | [5][6] |
| Storage Class | Combustible Solid | [5] |
Key Degradation Pathways: The Chemistry of Instability
The stability of arylboronic acids is primarily threatened by three key chemical processes. These pathways can occur during storage, sample preparation, or within a reaction vessel, often accelerated by ambient conditions.[7]
Protodeboronation
This is the hydrolytic cleavage of the Carbon-Boron (C-B) bond, replacing the boronic acid group with a hydrogen atom. It is one of the most common degradation routes for sterically hindered or electron-rich arylboronic acids. The presence of aqueous acid or base can catalyze this process, making pH a critical parameter during analysis and in reaction workups.
Oxidation
The C-B bond is susceptible to oxidation, which cleaves the bond to form a phenol. This can be initiated by strong oxidizing agents, residual peroxides in solvents (like THF or ether), or even atmospheric oxygen over prolonged periods.[8] For peptide boronic acids, this oxidative pathway has been identified as a major route of degradation.[8]
Trimerization to Boroxines
In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible; the addition of water will hydrolyze the boroxine back to the monomeric boronic acid.[9] While this is not strictly degradation, the formation of boroxines can affect solubility, reactivity, and accurate quantification if not accounted for. Some suppliers note that their boronic acid products may contain varying amounts of the corresponding anhydride.
// Main Compound main [label="this compound\n(Ar-B(OH)₂)"];
// Degradation Products protodeboronation [label="Protodeboronation Product\n(Ar-H)\n3-Ethoxybenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation Product\n(Ar-OH)\n4-Carboxy-3-ethoxyphenol", fillcolor="#FBBC05", fontcolor="#202124"]; boroxine [label="Boroxine Trimer\n(Ar-BO)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathways main -> protodeboronation [label=" H₂O\n (Acid/Base/Heat)"]; main -> oxidation [label=" [O]\n (Air, Peroxides)"]; main -> boroxine [label=" -3 H₂O\n (Dehydration)"]; boroxine -> main [label=" +3 H₂O\n (Hydrolysis)", style=dashed];
}
Figure 2: Primary Degradation Pathways for Arylboronic AcidsRecommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following recommendations are synthesized from supplier safety data sheets and best practices for handling sensitive reagents.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2-8°C. [1] For long-term storage, -20°C is also a common recommendation for boronic acids.[10][11] | Lower temperatures slow the rate of all chemical degradation reactions, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). Keep the container tightly sealed.[10][12][13] | This is critical to displace atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven degradation pathways. |
| Moisture | Store in a dry, desiccated environment. [1][12] | Prevents protodeboronation and the hydrolysis of boroxine anhydrides back to the boronic acid, which can alter the physical state of the solid. |
| Light | Protect from light. [6] | While not the primary driver of degradation for all boronic acids, light can provide the energy to initiate oxidative radical pathways. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. [6] | These materials directly catalyze the primary degradation pathways: oxidation and pH-dependent protodeboronation. |
Experimental Workflow for Stability Assessment
A self-validating protocol is essential for confirming the integrity of a batch of this compound, especially if it has been in storage or if it will be used in a GMP or regulated environment.
// Nodes start [label="Receive/Synthesize Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol1 [label="Protocol 1: Baseline Purity\n(HPLC-UV/MS, qNMR)", shape=box]; decision [label="Purity > 95%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use [label="Proceed to Use", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol2 [label="Protocol 2: Forced Degradation Study\n(Acid, Base, Oxidative, Thermal, Photo)", shape=box]; protocol3 [label="Protocol 3: Long-Term Stability\n(Store at Recommended Conditions)", shape=box]; analyze [label="Analyze at Timepoints\n(e.g., 0, 3, 6, 12 months)"];
// Edges start -> protocol1; protocol1 -> decision; decision -> use [label="Yes"]; decision -> protocol2 [label="No / For Characterization"]; protocol1 -> protocol3; protocol3 -> analyze; analyze -> protocol3; }
Figure 3: Experimental Workflow for Stability TestingProtocol 1: Baseline Purity and Identity Confirmation by RP-HPLC
Causality: The analysis of boronic acids by reversed-phase HPLC is complicated by their potential for on-column hydrolysis or interaction with residual silanols on the stationary phase.[14][15] This protocol aims to establish an initial purity profile while minimizing these analytical artifacts. A method using a modern, low-silanol activity column and a simple mobile phase without a pH modifier is often a good starting point.[15]
Methodology:
-
System Preparation: Use an HPLC system with a UV-Vis or PDA detector.
-
Column: Waters XTerra MS C18 (or similar column with low silanol activity), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or as determined by a UV scan.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture. Prepare fresh and analyze immediately to minimize degradation in solution.
-
Analysis: Inject 5-10 µL. Assess the peak area percent of the main component to determine initial purity. Use LC-MS with the same method to confirm the mass of the parent peak and identify any initial impurities.
Protocol 2: Forced Degradation Study
Causality: This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and understand its liabilities. This informs handling, formulation, and reaction quenching procedures.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water.
-
Acid Hydrolysis: To 1 mL of stock, add 100 µL of 1M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of stock, add 100 µL of 1M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Degradation: To 1 mL of stock, add 100 µL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample in an oven at 70°C for 48 hours. Prepare a sample for analysis as in Protocol 1.
-
Photolytic Degradation: Expose a solid sample to a broad-spectrum light source (ICH-compliant photostability chamber) for 24 hours. Prepare a sample for analysis.
-
Analysis: For liquid samples, neutralize if necessary before injection. Analyze all stressed samples alongside a control (untreated stock solution) using the HPLC-MS method from Protocol 1. Compare chromatograms to identify new peaks (degradants) and reduction in the main peak area.
Protocol 3: Long-Term Stability Study
Causality: This protocol validates the recommended storage conditions by monitoring the compound's purity over an extended period.
Methodology:
-
Sample Preparation: Dispense several aliquots of the solid compound (e.g., 25 mg each) into individual, airtight amber glass vials.
-
Storage: Backfill the vials with argon or nitrogen, seal tightly, and place them under the recommended storage conditions (e.g., 2-8°C, protected from light).
-
Time Points: Designate analysis time points (e.g., T=0, 3 months, 6 months, 12 months, 24 months).
-
Analysis: At each time point, remove one vial. Allow it to equilibrate to room temperature before opening to prevent condensation. Prepare a sample and analyze its purity using the validated HPLC method from Protocol 1.
-
Evaluation: Compare the purity at each time point to the initial T=0 value. A significant decrease in purity indicates instability under the tested conditions.
Conclusion
This compound is a powerful synthetic intermediate, but its utility is directly linked to its chemical integrity. The primary threats to its stability—protodeboronation, oxidation, and boroxine formation—are well-understood phenomena that can be effectively managed through disciplined laboratory practice. Adherence to storage conditions that minimize exposure to heat, moisture, oxygen, and light is paramount. Furthermore, employing systematic analytical protocols to verify purity at baseline and monitor it over time provides the ultimate assurance of quality, leading to more reliable and reproducible scientific outcomes.
References
- González-Bobes, F., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Forstat, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
- Wang, G., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
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- ChemicalBook. (n.d.). This compound | 1451391-73-3.
- Sigma-Aldrich. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- MedChemExpress. (n.d.). 3-Carboxyphenylboronic acid SDS.
- United States Biological. (n.d.). 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid - Data Sheet.
- ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Chem-Impex. (n.d.). 5-Carboxy-2-chlorophenylboronic acid.
- TCI Chemicals. (n.d.). 5-Carboxy-2-chlorophenylboronic Acid.
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A Technical Guide to 5-Carboxy-2-ethoxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Carboxy-2-ethoxyphenylboronic acid as a strategic building block in contemporary organic synthesis. Moving beyond a simple catalogue of reactions, we delve into the causality behind its application, focusing on its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a blend of foundational knowledge, field-proven insights, and a detailed, actionable experimental protocol. We will examine the molecule's unique structural attributes—the carboxylic acid and ethoxy moieties—and explain how they influence reactivity, solubility, and utility in complex molecular architectures. A specific case study on its application in the synthesis of potent Lysine-specific demethylase 1 (LSD1) inhibitors will serve to ground these concepts in a real-world drug discovery context.
Core Concepts: Understanding the Building Block
This compound (CAS 1451391-73-3) is a bifunctional organoboron compound increasingly recognized for its utility in constructing complex biaryl and heteroaryl structures.[1][2] Its value lies not just in its capacity to participate in carbon-carbon bond formation, but in the strategic placement of its functional groups, which offer significant advantages in multi-step syntheses.
Physicochemical & Structural Profile
The molecule's architecture is key to its function. The boronic acid group is the reactive handle for cross-coupling, while the ethoxy and carboxylic acid groups modulate its physical properties and provide secondary reaction sites.
| Property | Value | Source(s) |
| CAS Number | 1451391-73-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically >97% | [2] |
| Storage | 2-8°C, dry conditions | [1] |
The ethoxy group (-OEt) is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting the kinetics of the Suzuki-Miyaura reaction. It also enhances solubility in various organic solvents. The carboxylic acid group (-COOH) is a versatile handle for downstream functionalization, such as amide bond formation, and can improve solubility in aqueous basic media.[1] This bifunctionality makes it an ideal scaffold for building molecules with specific pharmacokinetic or pharmacodynamic properties in drug discovery.
The Suzuki-Miyaura Coupling: Mechanism and Practical Considerations
The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate.[4] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: Fig 1: The catalytic cycle for the Suzuki-Miyaura reaction.
Causality in Experimental Design
When using this compound, several factors must be considered:
-
Choice of Base : The presence of the acidic carboxylic acid proton necessitates careful selection of the base. A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used in excess. It serves two purposes: neutralizing the carboxylic acid to form a carboxylate salt (improving aqueous solubility) and activating the boronic acid for transmetalation. Typically, at least 3 equivalents of base are used to ensure both functions are addressed.
-
Catalyst System : While many palladium catalysts are effective, those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially with challenging substrates. A common and robust choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is stable and effective for a wide range of couplings.
-
Solvent System : A mixed solvent system, such as 1,4-dioxane/water or DMF/water, is often optimal. The organic solvent solubilizes the aryl halide and the catalyst, while water is crucial for dissolving the base and facilitating the formation of the active boronate species. The ethoxy group on the boronic acid aids its solubility in the organic phase.
Field Application: Synthesis of LSD1 Inhibitors
A significant, field-proven application of this compound is in the synthesis of potent inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 is a key epigenetic regulator, and its overexpression is linked to the progression of various cancers, making it a high-value therapeutic target.
In a patent filed by GlaxoSmithKline (WO/2014/081673), this boronic acid is used to construct a key biaryl intermediate. The general synthetic strategy involves coupling this compound with a functionalized heterocyclic halide. The resulting biaryl carboxylic acid then undergoes further transformations, typically an amide coupling, to yield the final inhibitor. The 2-ethoxy-5-carboxyphenyl motif is a critical pharmacophore, contributing to the molecule's binding affinity and overall biological activity.
Detailed Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on established methodologies for similar substrates.
Caption: Fig 2: Experimental workflow for the Suzuki coupling.
Reagents and Equipment
| Reagent | Amount (for 1 mmol scale) | Moles | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 mmol | 1.0 | Coupling Partner |
| This compound | 252 mg | 1.2 mmol (1.2 equiv) | Coupling Partner |
| Pd(dppf)Cl₂ | 41 mg | 0.05 mmol (5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol (3.0 equiv) | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Deionized Water | 2 mL | - | Solvent |
Equipment : Round-bottom flask, magnetic stirrer, reflux condenser, argon/nitrogen inlet, heating mantle, standard glassware for workup and purification.
Step-by-Step Procedure
-
Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (252 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing : Seal the flask with a septum and sparge the mixture with argon for 15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol) under a positive pressure of argon.
-
Reaction : Equip the flask with a reflux condenser under an argon atmosphere. Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with 20 mL of water. Carefully acidify the aqueous mixture to pH ~2-3 with 1M HCl. The desired product, now protonated, will likely precipitate or move into the organic phase upon extraction.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure biaryl carboxylic acid.
Conclusion and Outlook
This compound is more than a mere reagent; it is a strategic tool for the efficient construction of complex molecules. Its value is particularly evident in medicinal chemistry, where the predictable reactivity of the boronic acid and the synthetic versatility of the carboxylic acid and ethoxy groups allow for the streamlined synthesis of high-value compounds like LSD1 inhibitors. By understanding the mechanistic nuances of its primary application—the Suzuki-Miyaura coupling—and the rationale behind protocol design, researchers can fully leverage the potential of this powerful building block to accelerate discovery and development programs.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Pinter, P. & Novak, Z. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
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Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Carboxy-2-ethoxyphenylboronic acid
Introduction
5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, an ethoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis.[1][2] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[1][2] Furthermore, the carboxylic acid handle allows for subsequent derivatization, such as amide bond formation, enabling the conjugation of this molecule to other chemical entities. The ethoxy group can modulate the compound's solubility and electronic properties. Given its utility, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application.
Molecular Structure and Properties
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Formula: C₉H₁₁BO₅[1]
Molecular Weight: 209.99 g/mol [1]
CAS Number: 1451391-73-3[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR will provide critical information about its structure.
¹H NMR Spectroscopy
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~8.0 | s | 2H | -B(OH)₂ |
| ~7.9 | d | 1H | Ar-H |
| ~7.8 | dd | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation:
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, carboxylic acid, and boronic acid protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (~12.9 ppm). The boronic acid protons are also expected to be a broad singlet, typically around 8.0 ppm. The aromatic region will display three signals corresponding to the three protons on the phenyl ring, with their multiplicities (doublet, doublet of doublets) and coupling constants being indicative of their substitution pattern. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic ethyl pattern.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~160 | Ar-C-O |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~120 | Ar-C-B |
| ~118 | Ar-C |
| ~115 | Ar-C |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Interpretation:
The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~167 ppm). The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the electron-donating ethoxy group resonating at a higher field and the carbon attached to the electron-withdrawing carboxylic acid and boronic acid groups at a lower field. The carbon directly attached to the boron atom will likely be broad due to quadrupolar relaxation of the boron nucleus. The two carbons of the ethoxy group will be observed in the upfield region.
¹¹B NMR Spectroscopy
Expected ¹¹B NMR Data:
The ¹¹B NMR spectrum is expected to show a single, broad peak in the range of 28-34 ppm, which is characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to the solvent and the presence of any coordinating species.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid and B-OH) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Interpretation:
The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3400-2400 cm⁻¹) due to the O-H stretching vibrations of the carboxylic acid and the boronic acid hydroxyl groups, which are often involved in hydrogen bonding. A strong, sharp peak around 1680 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The aromatic C=C stretching vibrations will give rise to medium intensity bands in the 1600-1480 cm⁻¹ region. A strong absorption around 1350 cm⁻¹ is characteristic of the B-O bond stretching. The C-O stretching of the aryl ether will be observed as a strong band around 1250 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected MS Data (High-Resolution ESI-MS):
| Ion | Calculated m/z |
| [M-H]⁻ | 209.0621 |
| [M+H]⁺ | 211.0778 |
| [M+Na]⁺ | 233.0597 |
Interpretation:
In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is expected to be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are likely to be observed. High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Caption: Workflow for acquiring an ESI-MS spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectral data based on the known chemical structure and principles of spectroscopy, along with standardized protocols for data acquisition. While these predictions offer a robust framework for analysis, it is imperative that they are validated through the acquisition of experimental data. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block for the advancement of science and medicine.
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An In-Depth Technical Guide to the Functional Group Tolerance of 5-Carboxy-2-ethoxyphenylboronic Acid
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The selection of the organoboron reagent is paramount to the success of these endeavors. 5-Carboxy-2-ethoxyphenylboronic acid (CAS No. 1451391-73-3) has emerged as a particularly strategic building block. Its utility stems not just from its capacity to participate in palladium-catalyzed cross-coupling, but from the synergistic interplay of its constituent parts: the boronic acid, the carboxylic acid, and the ethoxy group.
The boronic acid moiety is the reactive handle for the Suzuki-Miyaura coupling. The ethoxy group serves to enhance solubility in a range of organic solvents, which can be critical for achieving homogeneous reaction conditions and, consequently, high yields.[1] Most strategically, the carboxylic acid group provides a secondary reactive site for post-coupling modifications, such as amide bond formation, esterification, or conjugation to biomolecules, making it an invaluable tool for creating complex molecular architectures and active pharmaceutical ingredients (APIs).[1]
This guide provides a comprehensive overview of the functional group tolerance of this compound in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights into experimental design, mechanistic considerations, and detailed protocols for its successful application.
Core Principles of Reactivity and Functional Group Tolerance
The Suzuki-Miyaura reaction is renowned for its exceptional tolerance of a wide array of functional groups.[2] This robustness is a key reason for its widespread adoption in complex molecule synthesis. However, the presence of a free carboxylic acid on the boronic acid partner introduces specific considerations that must be addressed to ensure optimal reaction outcomes.
The Dual Role of the Carboxylic Acid: A Mechanistic Perspective
The carboxylic acid group of this compound can influence the catalytic cycle in several ways:
-
Basicity and Catalyst Activity: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction. It is therefore crucial to employ a sufficient excess of the base to both neutralize the carboxylic acid and facilitate the crucial transmetalation step of the catalytic cycle. Failure to account for this can lead to incomplete reactions.
-
Coordination to Palladium: The resulting carboxylate anion can potentially coordinate to the palladium center. This coordination can, in some instances, stabilize the palladium complex and hinder the catalytic cycle, leading to catalyst deactivation or reduced reaction rates.[2] The choice of palladium catalyst and ligands can be critical in mitigating this effect.
-
Solubility: The deprotonated carboxylate can alter the solubility of the boronic acid reagent, potentially impacting its concentration in the organic phase where the catalytic reaction predominantly occurs, especially in biphasic solvent systems.
The interplay of these factors necessitates a careful selection of reaction parameters, including the base, solvent, catalyst, and ligands, to harness the full synthetic potential of this versatile reagent.
Visualizing the Reagent and its Role
To better understand the structure and reactivity of this compound, a schematic representation is provided below.
Caption: Structure of this compound.
Functional Group Compatibility: A Data-Driven Overview
While the Suzuki-Miyaura reaction is generally tolerant of many functional groups, the specific performance with this compound can be influenced by the nature of the coupling partner (typically an aryl or heteroaryl halide). The following table summarizes the compatibility of this reagent with various functional groups on the coupling partner, based on established principles and literature precedents for similar carboxy-substituted boronic acids.
| Functional Group on Coupling Partner | Compatibility | Rationale and Causality |
| Halogens (Cl, F) | High | These are generally stable under Suzuki conditions and can serve as additional handles for subsequent cross-coupling reactions. |
| Aldehydes and Ketones | High | Carbonyl groups are typically well-tolerated, allowing for the synthesis of biaryl ketones and aldehydes which are valuable synthetic intermediates. |
| Esters | High | Ester functionalities are generally stable, although the choice of a mild base such as K₂CO₃ or Cs₂CO₃ is recommended to avoid potential hydrolysis under strongly basic conditions. |
| Amides | High | Amide bonds are robust and do not interfere with the Suzuki-Miyaura catalytic cycle. |
| Nitriles | High | The cyano group is a stable and well-tolerated functional group in Suzuki couplings. |
| Nitro Groups | Moderate to High | While generally compatible, highly electron-withdrawing nitro groups can sometimes lead to side reactions or require more forcing conditions. Careful optimization of the catalyst and base is recommended. |
| Free Amines (-NH₂, -NHR) | Moderate | Primary and secondary amines can potentially coordinate to the palladium catalyst. While successful couplings are often achieved, protection of the amine group (e.g., as a Boc-carbamate) is a common strategy to ensure high yields and avoid side reactions like N-arylation. |
| Free Phenols (-OH) | Moderate | Similar to amines, the acidic proton of a phenol can interfere with the base, and the phenoxide can coordinate to the catalyst. Protection (e.g., as a methyl or benzyl ether) is often employed, or a stronger base in greater excess is used. |
| Thioethers | High | Thioether linkages are generally stable and compatible with Suzuki-Miyaura reaction conditions. |
| Heterocycles (e.g., Pyridine, Thiophene) | High | A wide range of both electron-rich and electron-deficient heterocycles can be successfully coupled. The choice of catalyst and ligand system can be important for optimizing yields with certain heterocyclic partners. |
Experimental Protocol: A Validated Workflow
The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. This protocol is based on widely accepted procedures for similar transformations and is designed to be a self-validating system.
Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid
Reaction Scheme:
Caption: General workflow for the Suzuki coupling.
Materials and Reagents:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer/hotplate
Procedure:
-
Vessel Preparation and Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Rationale: The use of a dry flask is crucial to avoid unwanted side reactions. The order of addition of solids is generally not critical at this stage.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Rationale: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst for Suzuki couplings.
-
-
Inerting the System: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. This is typically done by evacuating and backfilling the flask three times.
-
Rationale: The catalytic cycle involves Pd(0) species which are sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the solvent mixture (toluene, ethanol, and water) to the flask via syringe.
-
Rationale: The toluene/ethanol/water system is a common choice for Suzuki reactions. Toluene solubilizes the organic components, while ethanol and water help to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. Vigorous stirring is essential to ensure proper mixing in the multiphasic system.
-
-
Monitoring Reaction Progress: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and prevents unnecessary heating or decomposition of the product.
-
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
-
Rationale: This standard aqueous work-up procedure removes the inorganic salts and water-soluble impurities. The final purification step is necessary to isolate the product in high purity.
-
Conclusion: A Versatile Tool for Advanced Synthesis
This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its bifunctional nature, allowing for both Suzuki-Miyaura cross-coupling and subsequent derivatization of the carboxylic acid, makes it a highly valuable building block in drug discovery and materials science. While the presence of the free carboxylic acid requires careful consideration of reaction conditions, particularly the choice and stoichiometry of the base, a well-designed protocol can lead to high yields and excellent functional group compatibility. By understanding the mechanistic nuances and employing the validated experimental procedures outlined in this guide, researchers can effectively leverage the unique synthetic advantages offered by this strategic reagent.
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-
Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. 2021. [Link]
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An In-depth Technical Guide to the Lewis Acidity of 5-Carboxy-2-ethoxyphenylboronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Lewis acidity of 5-Carboxy-2-ethoxyphenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Boronic acids act as Lewis acids, accepting a pair of electrons, a characteristic that is fundamental to their utility in a wide range of applications, from Suzuki-Miyaura cross-coupling reactions to the design of sophisticated sensors and drug delivery systems.[1][2] The Lewis acidity of a particular boronic acid, quantified by its pKa, dictates its interaction with biological molecules and its responsiveness to physiological environments. This guide will delve into the theoretical underpinnings of the Lewis acidity of this compound, detailing the electronic and steric influences of its substituents. Furthermore, it will present established methodologies for the experimental and computational determination of its pKa, and explore the profound implications of its Lewis acidic character in the development of targeted therapeutics and advanced sensor technologies.
Introduction: The Dual Nature of this compound
This compound is an aromatic boronic acid featuring two key functional groups: a boronic acid (-B(OH)_2) moiety and a carboxylic acid (-COOH) group, complemented by an ethoxy (-OCH_2CH_3) substituent. This unique combination of functionalities imparts a dual acidic character to the molecule and offers multiple avenues for chemical modification and interaction.
The boronic acid group is the primary determinant of the molecule's Lewis acidity. The boron atom, with its vacant p-orbital, can accept a lone pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetracoordinate boronate species.[1] This equilibrium is highly dependent on the pH of the surrounding medium and is the basis for many of the applications of boronic acids.
The carboxylic acid and ethoxy groups on the phenyl ring are not mere spectators; they play a crucial role in modulating the electron density at the boron center, thereby fine-tuning the molecule's Lewis acidity. Understanding this interplay is paramount for predicting the behavior of this compound in various chemical and biological systems.
Theoretical Framework: Unraveling the Lewis Acidity
The Lewis acidity of an arylboronic acid is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density from the ring, which in turn affects the electrophilicity of the boron atom.
The Boronic Acid-Boronate Equilibrium
In an aqueous environment, boronic acids exist in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is central to their function as Lewis acids.[3]
Caption: Boronic acid-boronate equilibrium in aqueous solution.
The equilibrium constant for this reaction is a measure of the boronic acid's Lewis acidity, and its negative logarithm is defined as the pKa. A lower pKa value signifies a stronger Lewis acid.
Substituent Effects on Lewis Acidity
The electronic nature of the substituents on the phenyl ring significantly influences the pKa of the boronic acid. Electron-withdrawing groups (EWGs) increase Lewis acidity (lower pKa), while electron-donating groups (EDGs) decrease it (higher pKa).
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at the 5-position is a moderate electron-withdrawing group through the inductive effect. This effect will increase the electrophilicity of the boron atom, thereby increasing the Lewis acidity and lowering the pKa of the boronic acid moiety.
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 2-position (ortho to the boronic acid) has a dual electronic effect. It is electron-donating through resonance, which would tend to decrease Lewis acidity. However, its oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect. In ortho-substituted systems, steric effects can also come into play, potentially influencing the orientation of the boronic acid group and its interaction with the solvent.[4]
Estimating the pKa of this compound
| Compound | Substituent(s) | Predicted pKa | Reference |
| 3-Carboxyphenylboronic acid | 3-COOH | ~4.21 | [5] |
| 4-Carboxyphenylboronic acid | 4-COOH | ~4.08 | [6] |
| Phenylboronic acid | None | 8.8 | [7] |
The predicted pKa values for 3- and 4-carboxyphenylboronic acid are significantly lower than that of unsubstituted phenylboronic acid, highlighting the strong electron-withdrawing effect of the carboxyl group.[5][6][7] The ethoxy group's net effect is more complex. While its resonance effect is electron-donating, the inductive effect and potential for intramolecular hydrogen bonding with the boronic acid's hydroxyl groups could modulate the acidity. Given the dominant electron-withdrawing nature of the carboxyl group, it is reasonable to predict that the pKa of the boronic acid moiety in this compound will be substantially lower than that of phenylboronic acid, likely falling in the range of 4 to 5. It is important to note that this is an estimation and experimental verification is necessary for a precise value.
Methodologies for Determining Lewis Acidity
A variety of robust experimental and computational methods can be employed to accurately determine the pKa of this compound.
Experimental Approaches
This is a widely used method for determining the pKa of compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[8]
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 7).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute it to a constant concentration in each of the buffer solutions.
-
UV-Vis Measurement: Record the UV-Vis spectrum of the sample in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.
¹¹B NMR is a powerful technique for directly observing the boron center and its hybridization state. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate.[9]
Protocol:
-
Sample Preparation: Prepare a series of samples of this compound in deuterated buffer solutions of varying pH.
-
¹¹B NMR Measurement: Acquire ¹¹B NMR spectra for each sample.
-
Data Analysis: The trigonal boronic acid will have a characteristic chemical shift, and the tetrahedral boronate will have a different, upfield chemical shift. By integrating the signals corresponding to both species at each pH, the ratio of the two forms can be determined. The pKa is the pH at which the concentrations of the boronic acid and boronate are equal.
Computational Approaches
Quantum mechanical calculations, particularly those employing density functional theory (DFT) combined with a suitable solvation model, can provide accurate predictions of pKa values.[10] These methods calculate the free energy change of the deprotonation reaction in the solvent of interest. While computationally intensive, these approaches can be invaluable for predicting the acidity of novel compounds before their synthesis.
Implications in Drug Development and Sensor Technology
The Lewis acidity of this compound is not just a fundamental chemical property; it is the key to its utility in various advanced applications.
Targeted Drug Delivery
The ability of boronic acids to form reversible covalent bonds with diols is extensively exploited in drug delivery.[1] Many biological molecules, including sugars and glycoproteins that are overexpressed on the surface of cancer cells (e.g., sialic acid), contain diol moieties.[2]
-
pH-Responsive Drug Release: The boronic acid-diol interaction is pH-dependent. In the slightly acidic tumor microenvironment (pH ~6.5), the equilibrium can shift, leading to the cleavage of the boronate ester and the release of a conjugated drug. The predicted pKa of this compound in the acidic range makes it a promising candidate for designing such pH-responsive drug delivery systems.[11]
-
Targeted Delivery to Cancer Cells: By conjugating a cytotoxic drug to this compound, the resulting prodrug can selectively target cancer cells that overexpress sialic acid. The carboxylic acid group provides a convenient handle for attaching the drug molecule.
Caption: Logic diagram for boronic acid-mediated targeted drug delivery.
Glucose Sensing
The reversible interaction of boronic acids with glucose has led to the development of continuous glucose monitoring systems for diabetes management.[12] this compound can be incorporated into fluorescent dyes or polymers. The binding of glucose to the boronic acid moiety alters the electronic properties of the system, resulting in a change in fluorescence that can be correlated to the glucose concentration.[13] The carboxylic acid group can be used to anchor the sensor molecule to a solid support or to tune its solubility and biocompatibility.
Conclusion
This compound is a molecule with a finely tuned Lewis acidity, governed by the interplay of its boronic acid, carboxylic acid, and ethoxy substituents. Its predicted pKa suggests a significantly stronger Lewis acidity compared to unsubstituted phenylboronic acid, making it particularly responsive to physiological pH gradients. This characteristic, coupled with the synthetic versatility afforded by its functional groups, positions this compound as a highly valuable building block for the next generation of targeted drug delivery systems and advanced biosensors. The experimental and computational methodologies outlined in this guide provide a robust framework for the precise characterization of its Lewis acidity, enabling its rational application in the design of innovative solutions for medicine and diagnostics.
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Gali, H., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Ahmad, A., et al. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
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Gali, H., et al. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Piatek, P., et al. (2024). Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. [Link]
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Lee, Y., et al. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. Nano Letters. [Link]
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Wang, B., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine. [Link]
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The Advent and Ascendancy of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher
Abstract
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern chemical synthesis and biomedical research. Their unique reactivity, stability, and capacity for molecular recognition have positioned them at the heart of groundbreaking advancements in drug discovery, diagnostics, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core applications of this remarkable class of compounds. We will delve into the foundational synthetic methodologies, explore the mechanistic intricacies of their most famous application—the Suzuki-Miyaura coupling—and illuminate their expanding role in creating sophisticated chemical entities. This guide is designed not merely to recount facts, but to provide actionable insights and a robust framework for innovation.
A Serendipitous Discovery and a Century of Gestation
The story of boronic acids begins not with a flash of inspiration, but with the methodical explorations of a pioneer in organometallic chemistry. In 1860, the English chemist Edward Frankland, known for his work on chemical valence, was the first to synthesize and isolate a boronic acid.[1] His work, however, remained a niche area of chemistry for over a century. The true potential of arylboronic acids, and their substituted derivatives, lay dormant, awaiting a catalytic revolution.
The turning point came in 1979, with the groundbreaking work of Akira Suzuki and his colleagues. They discovered that organoboron compounds, including phenylboronic acids, could be coupled with organic halides in the presence of a palladium catalyst.[2][3] This reaction, now famously known as the Suzuki-Miyaura coupling, was a paradigm shift in carbon-carbon bond formation. Its mild reaction conditions, high functional group tolerance, and the stability of the boronic acid reagents propelled substituted phenylboronic acids into the limelight of synthetic organic chemistry.[2][3] For this monumental contribution, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[2]
The Art of Synthesis: Crafting the Building Blocks
The utility of substituted phenylboronic acids is intrinsically linked to their accessibility. A variety of synthetic methods have been developed to prepare these crucial reagents, each with its own advantages and limitations.
Classical Approaches: Grignard and Organolithium Reagents
One of the earliest and most common methods for synthesizing phenylboronic acids involves the reaction of a Grignard reagent (ArMgX) or an organolithium reagent (ArLi) with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[4][5]
Causality in Experimental Choice: The choice between a Grignard or organolithium reagent often depends on the desired substitution pattern on the phenyl ring. Organolithium reagents are generally more reactive and can be generated from a wider range of precursors, including through direct metallation of arenes. However, their high reactivity also makes them less tolerant of certain functional groups. Grignard reagents, while slightly less reactive, are often more compatible with a broader array of functional groups. The low reaction temperatures (typically -78 °C) are crucial to prevent over-addition of the organometallic reagent to the borate ester, which would lead to the formation of undesired borinic and boronic acids.
The Modern Workhorse: The Miyaura Borylation Reaction
A significant advancement in the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6][7][8]
Self-Validating System: The Miyaura borylation offers several advantages over classical methods. It exhibits excellent functional group tolerance, allowing for the synthesis of complex substituted phenylboronic acids that would be incompatible with highly reactive organometallic reagents. The reaction conditions are generally mild, and the resulting boronate esters are often stable enough for purification by chromatography. The pinacol protecting group can be easily removed by hydrolysis if the free boronic acid is required, or the boronate ester can be used directly in subsequent reactions like the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is the cornerstone application of substituted phenylboronic acids. Understanding its mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
The Catalytic Cycle
When a phenylboronic acid-functionalized material, such as a hydrogel or a fluorescent probe, is exposed to glucose, the formation of the boronate ester complex can induce a measurable change, such as swelling of the hydrogel or a change in fluorescence intensity. [12][13][14]
Materials Science: Building Smart and Responsive Materials
In materials science, substituted phenylboronic acids are being incorporated into polymers and other materials to create "smart" systems that can respond to specific stimuli. [15][16]For example, boronic acid-functionalized polymers can be designed to self-assemble or disassemble in response to changes in pH or the presence of saccharides. [16]This has led to the development of novel drug delivery systems, self-healing materials, and responsive coatings. [15][16]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted phenylboronic acid and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction. [4] Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Triisopropyl borate
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere apparatus
Procedure:
-
Prepare the Grignard reagent by reacting 4-bromoanisole (0.43 mol) with magnesium turnings (0.49 mol) in dry THF (300 ml) under a nitrogen atmosphere.
-
In a separate flask, dissolve triisopropyl borate (0.86 mol) in dry THF (50 ml) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quench the reaction by adding 10% hydrochloric acid (300 ml) and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (2 x 150 ml).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from water to obtain pure 4-methoxyphenylboronic acid as colorless crystals.
Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
This protocol outlines a typical Suzuki-Miyaura coupling reaction to synthesize 4,4'-dimethoxybiphenyl. [17][18][19] Materials:
-
4-Methoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-dimethoxybiphenyl.
Conclusion and Future Outlook
The journey of substituted phenylboronic acids from a chemical curiosity to a cornerstone of modern science is a testament to the power of fundamental research and the serendipity of discovery. Their impact on organic synthesis, particularly through the Suzuki-Miyaura coupling, has been transformative, enabling the construction of complex molecules with unprecedented efficiency and precision. As our understanding of their unique chemical properties deepens, the applications of substituted phenylboronic acids will undoubtedly continue to expand, pushing the boundaries of what is possible in medicine, diagnostics, and materials science. The future is bright for these versatile boron-containing compounds, and the next chapter in their remarkable history is waiting to be written by the researchers and scientists who continue to explore their vast potential.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]
-
Synthesis of 4-Methoxyphenylboronic acid (1) - PrepChem.com. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
- CA2297780A1 - Synthesis of aryl boronic acids - Google Patents. (n.d.).
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Chemical Reviews - ACS Publications. (2015, September 14). Retrieved from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Boronic acid functionalized polymers and hydrogels for biomedical applications. (2011, September 30). Retrieved from [Link]
-
What are the derivatives of Phenylboronic Acid? - Blog - Sparrow Chemical. (2026, January 16). Retrieved from [Link]
-
Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022, December 14). Retrieved from [Link]
-
Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. (n.d.). Retrieved from [Link]
-
Mechanism of interaction between glucose and phenylboronic acid (PBA)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. (n.d.). Retrieved from [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers | ACS Nano - ACS Publications. (2018, March 12). Retrieved from [Link]
-
Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications - https ://ris.utwen te.nl. (2011, September 30). Retrieved from [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - CORE. (2018, March 12). Retrieved from [Link]
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]
-
Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved from [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Miyaura borylation - ResearchGate. (n.d.). Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Value of 5-Carboxy-2-ethoxyphenylboronic acid in Biaryl Synthesis
An Application Guide to Suzuki-Miyaura Coupling Protocols for 5-Carboxy-2-ethoxyphenylboronic acid
The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in the formation of carbon-carbon bonds.[1][2] Within the pharmaceutical and drug development sectors, it is the most frequently utilized C-C bond-forming reaction, primarily for the synthesis of biaryl and heteroaryl motifs that are central to many therapeutic agents.[2][3]
This guide focuses on a particularly valuable building block: This compound . This reagent is distinguished by two key functional groups that offer strategic advantages in molecular design. The carboxylic acid moiety provides a versatile handle for subsequent chemical modifications or can act as a bioisostere for other functional groups, influencing the pharmacokinetic properties of the final compound.[4] The ortho-ethoxy group sterically and electronically modulates the boronic acid's reactivity and can influence the final conformation of the biaryl product, a critical factor in designing molecules with specific biological targets.
This document provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven protocols, and troubleshooting insights to effectively employ this compound in Suzuki-Miyaura cross-coupling reactions.
Pillar 1: The Reaction Mechanism and Guiding Principles
A successful Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle and the specific challenges posed by the substrate. The reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The general catalytic cycle is as follows:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
Palladium Catalyst: The catalyst is the heart of the reaction. While many forms exist, they all must generate a catalytically active Pd(0) species.[2]
-
Pd(PPh₃)₄: A reliable choice that is added directly as Pd(0). It is air-sensitive and should be handled accordingly.
-
Pd(OAc)₂ / Ligand: A Pd(II) source that is reduced in situ. This allows for modularity, as the choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) can be tuned to optimize reactivity for challenging substrates.[7]
-
Pd(dppf)Cl₂: A robust and versatile Pd(II) pre-catalyst often effective for a wide range of substrates.[8]
-
-
The Critical Role of the Base: The base serves multiple functions and its choice is paramount when using a substrate with a carboxylic acid. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[9][10]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[1] For this compound, a moderately strong base like K₂CO₃ is often sufficient to activate the boronic acid without fully deprotonating the less acidic carboxylic acid under the reaction conditions, minimizing potential solubility issues or side reactions. Stronger bases like NaOH can be used but may require careful optimization.[11]
-
-
Solvent System: The solvent must facilitate the interaction of both organic substrates and inorganic bases.
Pillar 2: Validated Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific aryl or heteroaryl halide used.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is designed for a typical reaction between an aryl bromide and this compound.
Materials and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv), finely ground
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Workup - Critical Step:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 30 mL of water.
-
Acidify the aqueous layer to a pH of ~2-3 by adding 1M HCl dropwise. This step is essential to protonate the carboxylic acid product, rendering it soluble in the organic phase.[12]
-
Extract the product with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]
-
Purify the crude residue by flash column chromatography on silica gel. An eluent system of hexanes/ethyl acetate with the addition of 0.5-1% acetic acid is recommended to maintain the protonated state of the carboxylic acid and ensure sharp, well-defined peaks.[14]
-
Data Presentation: Parameter Optimization
For substrates that prove challenging, a systematic optimization of reaction parameters is recommended. The following table provides a guide for this process.[15][16]
| Parameter | Standard Condition | Optimization Range | Rationale & Notes |
| Boronic Acid (equiv) | 1.2 | 1.1 - 1.5 | A slight excess ensures complete consumption of the often more valuable aryl halide. |
| Base (equiv) | K₂CO₃ (2.5) | K₃PO₄ (3.0), Cs₂CO₃ (2.0) | A stronger base like K₃PO₄ may accelerate transmetalation for less reactive partners. |
| Catalyst Loading (mol%) | 3% | 1 - 5% | Higher loading may be needed for unreactive chlorides or to increase reaction speed. |
| Temperature (°C) | 90-100 | 80 - 110 | Higher temperatures can improve rates but may also increase side reactions like protodeboronation.[17] |
| Solvent Ratio (Org:H₂O) | 4:1 | 3:1 to 5:1 | Adjusting the ratio can improve the solubility of all components, enhancing reaction efficiency. |
Pillar 3: Field-Proven Insights & Troubleshooting
-
Challenge: Protodeboronation. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[18]
-
Expert Insight: This issue is often exacerbated by high temperatures, prolonged reaction times, or insufficient catalyst activity. Using a more active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos) can accelerate the desired coupling, outcompeting the decomposition pathway.[18][19] Ensure thorough degassing, as oxygen can degrade the catalyst and promote side reactions.
-
-
Challenge: Difficult Purification. The primary challenge is separating the acidic product from the unreacted acidic boronic acid starting material.[14]
-
Expert Insight: The acidic workup is non-negotiable. If chromatographic separation remains difficult, consider reversing the stoichiometry. Use an excess of the aryl halide (if it is inexpensive and easily removed) with the boronic acid as the limiting reagent. Alternatively, for particularly challenging separations, the crude mixture can be esterified (e.g., using methanol and catalytic acid), which often improves chromatographic separability. The purified ester can then be hydrolyzed back to the carboxylic acid.[14]
-
-
Challenge: Low or No Conversion.
-
Expert Insight: First, verify the quality and activity of the palladium catalyst. Pd(PPh₃)₄ can degrade upon improper storage. If using a Pd(II) source, ensure conditions are suitable for its reduction. For unreactive aryl chlorides, a stronger catalyst system (e.g., using bulky, electron-rich phosphine ligands) and higher temperatures are typically required.[9]
-
Conclusion
This compound is a powerful synthon for accessing complex biaryl structures. Success in its application via Suzuki-Miyaura coupling is not merely procedural but relies on a chemical understanding of the system. By carefully selecting the base to accommodate the substrate's acidic nature, employing a robust catalyst system, and meticulously performing an acidic workup, researchers can reliably and efficiently synthesize desired products. This guide provides the foundational protocols and expert insights to navigate the nuances of this reaction, empowering scientists to accelerate their research and development objectives.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. [Link]
-
ResearchGate. Optimization of reaction conditions. a. | Download Scientific Diagram. [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Norwegian Research Information Repository - NTNU. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
-
ResearchGate. Application in medicinal chemistry and comparison studies. [Link]
-
PubMed Central. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
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- 19. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Carboxy-2-ethoxyphenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 5-Carboxy-2-ethoxyphenylboronic acid with various aryl halides. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of critical reaction parameters, and present detailed, validated protocols for successful execution. Particular attention is given to overcoming the challenges associated with the substrate's unique functionalization—the presence of both a carboxylic acid and an ethoxy group—to ensure high-yield synthesis of valuable biaryl compounds.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active, low-valent Pd(0) complex into the carbon-halogen bond of an organohalide (Ar¹-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[3] The reactivity of the halide partner typically follows the order: I > OTf > Br >> Cl.[3][6]
-
Transmetalation : This step involves the transfer of the organic moiety (Ar²) from the organoboron species to the Pd(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[5][7] This boronate then displaces the halide on the palladium complex.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Critical Parameters for Coupling with this compound
The specific functionalities on this compound present unique challenges and opportunities that must be addressed through careful selection of reaction components.
The Substrate: A Dichotomy of Functionality
-
Carboxylic Acid (-COOH): This acidic proton will readily react with the base required for the reaction. Therefore, at least one extra equivalent of base is necessary to account for this acid-base neutralization before the base can activate the boronic acid for transmetalation. The carboxylate anion could also potentially coordinate to the palladium center, which may influence the catalytic activity.
-
Ethoxy Group (-OEt): Located ortho to the boronic acid, this electron-donating group increases electron density on the aromatic ring. While this can be beneficial, its steric bulk may slightly hinder the transmetalation step.
-
Protodeboronation Risk: Like many functionalized boronic acids, this compound is susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 4-ethoxybenzoic acid and reducing the overall yield.[8] This is exacerbated by high temperatures and prolonged reaction times. A highly active catalyst system that promotes rapid coupling is therefore essential.[9]
Palladium Precatalyst Selection
The active catalyst is Pd(0), but for practical reasons of air stability, Pd(II) complexes are typically used as "precatalysts".[1]
-
Traditional Precatalysts: Simple salts like Pd(OAc)₂ or complexes like PdCl₂(PPh₃)₂ are common.[6][10] These require in-situ reduction to Pd(0), which can sometimes be inefficient and lead to the formation of inactive palladium black.[1]
-
Modern Precatalysts (Recommended): For challenging substrates, well-defined precatalysts that generate the active Pd(0) species cleanly and rapidly are highly recommended.[8] Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts are designed for high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[11][12]
Ligand Selection: The Engine of the Reaction
The ligand stabilizes the palladium center and critically modulates its reactivity.[13] For a substrate like this compound, the choice of ligand is arguably the most important factor for success.
-
Avoid Triphenylphosphine (PPh₃): While classic, PPh₃ is often insufficient for functionalized or sterically demanding substrates.
-
Embrace Bulky, Electron-Rich Ligands: These are the state-of-the-art for modern Suzuki couplings.[14]
-
Biaryl Phosphines: Ligands such as SPhos , XPhos , and RuPhos are exceptionally effective.[14] Their steric bulk promotes the reductive elimination step, while their strong electron-donating ability facilitates the oxidative addition of less reactive aryl chlorides.[3]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong σ-donors that can form very stable and active palladium complexes, making them another excellent choice.[14]
-
Base and Solvent System
-
Base: The base must be strong enough to deprotonate the boronic acid to form the active boronate species.[7]
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice, providing sufficient basicity without being overly harsh on sensitive functional groups. It is often used in aqueous mixtures.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents compared to other carbonates.[15]
-
Stoichiometry: A minimum of 3 equivalents of base is recommended: 1 equivalent to neutralize the carboxylic acid, and 2 equivalents to promote the catalytic cycle.
-
-
Solvent: A polar, aprotic solvent is typically used, often in combination with water to help solubilize the base and facilitate boronate formation.[1]
-
1,4-Dioxane/H₂O or THF/H₂O: These are common and effective solvent systems.
-
Degassing: It is absolutely critical to thoroughly degas the solvent and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to failed reactions.[15]
-
Catalyst System Comparison
The table below summarizes recommended catalyst systems for the cross-coupling of this compound, tailored for different aryl halide partners.
| Catalyst System | Typical Loading (mol%) | Recommended For | Advantages | Considerations |
| Pd(OAc)₂ + SPhos | 1 - 3 | Aryl Bromides & Iodides | Cost-effective, highly reliable for reactive halides.[16] | Requires in-situ generation of the active catalyst. |
| XPhos Pd G3 | 0.5 - 2 | Aryl Chlorides, Bromides, Triflates | Highly active, air-stable precatalyst. Excellent for challenging, electron-rich or hindered aryl chlorides.[12][14] | Higher initial cost than simple salts. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 1 - 2 | Aryl Bromides & Triflates | Very high activity, can often be run at room temperature for activated substrates.[7] | P(t-Bu)₃ is air-sensitive and must be handled under inert atmosphere. |
| PdCl₂(dppf) | 2 - 5 | General Use (Aryl Bromides) | Bench-stable, reliable workhorse catalyst. | Generally less active than modern biarylphosphine systems, may require higher temperatures.[1] |
Experimental Workflow and Protocols
A successful Suzuki-Miyaura coupling relies on meticulous technique, particularly in establishing and maintaining an inert atmosphere.
Caption: A step-by-step workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Coupling with this compound
This protocol uses a modern, well-defined precatalyst, which is recommended for achieving high and reproducible yields with this functionalized substrate.[14]
Materials and Equipment:
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, ground to a fine powder)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed deionized water
-
Standard Schlenk line or glovebox for handling inert atmosphere
-
Syringes and needles
Procedure:
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq., e.g., 0.5 mmol), this compound (1.3 eq., 0.65 mmol), and finely ground K₃PO₄ (3.0 eq., 1.5 mmol).
-
Establish Inert Atmosphere: Seal the vial with the screw cap. Connect it to a Schlenk line, carefully evacuate the atmosphere, and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. For example, add 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 0.01 mmol). If the catalyst is added as a solid, do this quickly under a positive flow of inert gas.
-
Reaction: Place the sealed vial into a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15]2. Insufficient base strength or amount.3. Poor quality of boronic acid (decomposed).4. Aryl chloride is too unreactive for the chosen system.[3] | 1. Ensure meticulous degassing of solvents and inert atmosphere technique.2. Use 3-4 eq. of a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh, high-purity boronic acid.4. Switch to a more active ligand system (e.g., XPhos, SPhos) and a G3/G4 precatalyst.[14] |
| Significant Protodeboronation | 1. Reaction temperature is too high or reaction time is too long.2. Catalyst is not active enough, allowing decomposition to outcompete coupling.[8] | 1. Lower the reaction temperature and monitor closely for completion.2. Switch to a more active precatalyst/ligand that promotes faster coupling at lower temperatures.[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can promote oxidative homocoupling.[1]2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures.2. Use a well-defined Pd(0) source or a modern precatalyst designed for clean activation. |
| Reaction Stalls | 1. Catalyst deactivation.2. Incomplete dissolution of the base. | 1. Add a second portion of the catalyst (e.g., 0.5 mol%).2. Ensure the base is a fine powder and that stirring is vigorous. Consider a more soluble base like Cs₂CO₃.[15] |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable but requires a rational and informed approach. The substrate's inherent functionalities demand the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands. Careful attention to reaction setup, especially the rigorous exclusion of oxygen and the use of an appropriate base in sufficient excess, is critical to suppress side reactions like protodeboronation and achieve high, reproducible yields. The protocols and insights provided herein serve as a robust starting point for the synthesis of complex biaryl structures essential for pharmaceutical and materials science research.
References
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- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 5-Carboxy-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl motifs.[1] The choice of base is a critical parameter that dictates the efficiency and success of the reaction, primarily by facilitating the crucial transmetalation step. This application note provides an in-depth guide to selecting the optimal base for Suzuki reactions involving the functionally complex substrate, 5-Carboxy-2-ethoxyphenylboronic acid . We will explore the mechanistic role of the base, analyze the specific challenges posed by the substrate's carboxylic acid and ortho-ethoxy groups, and provide a comparative analysis of common bases with a detailed experimental protocol for optimization.
Introduction: The Unique Profile of this compound
This compound is a valuable building block used in the synthesis of complex molecules for pharmaceutical and agrochemical development.[2] Its structure presents a unique set of challenges and opportunities for the synthetic chemist:
-
An Acidic Carboxyl Group: This electron-withdrawing group serves as a handle for further functionalization or conjugation but also introduces an acidic proton that directly interacts with the base, complicating stoichiometry.[2]
-
An Ortho-Ethoxy Group: This electron-donating group can influence the electronic properties of the boronic acid and introduces steric hindrance near the reactive center, potentially impeding the approach to the palladium catalyst.
-
Solubility: The combination of a polar carboxylic acid and a more nonpolar ethoxy group can influence solubility in common reaction solvents, a factor that is intertwined with the choice of base.[2]
Mastering the Suzuki coupling with this substrate requires a nuanced understanding of how the base interacts with both the catalytic cycle and the substrate itself.
The Mechanistic Imperative: Why the Base is Critical
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] The base plays its most vital role in the transmetalation step.[5]
The neutral boronic acid is generally unreactive toward the palladium(II) complex formed after oxidative addition. The base activates the boronic acid by reacting with it to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][8] This boronate has a higher electron density on the boron-bound carbon, which dramatically accelerates its transfer to the electrophilic palladium center, thus enabling the catalytic cycle to proceed efficiently.[9][10]
Sources
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- 6. researchgate.net [researchgate.net]
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- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
The Strategic Application of 5-Carboxy-2-ethoxyphenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
In the landscape of contemporary drug discovery and development, boronic acids have emerged as indispensable tools for medicinal chemists. Their unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, has positioned them as versatile building blocks for the synthesis of complex molecular architectures that are hallmarks of many modern therapeutics. Boron-containing compounds, once viewed with skepticism regarding their toxicity, are now recognized for their generally low toxicity and are even found in nature. The journey of boronic acids from niche reagents to key players in pharmaceutical synthesis has been marked by the FDA approval of several boron-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. This has spurred a significant interest in the exploration of novel boronic acid derivatives as both synthetic intermediates and potential pharmacophores.
This guide focuses on a particularly valuable, yet underexplored, member of this class: 5-Carboxy-2-ethoxyphenylboronic acid . We will delve into its strategic applications in medicinal chemistry, providing both high-level insights and detailed, actionable protocols for researchers, scientists, and drug development professionals.
The Molecular Advantage: Deconstructing this compound
The utility of this compound in medicinal chemistry is derived from the specific arrangement of its functional groups, each imparting distinct and advantageous properties to the molecule and its synthetic applications.
-
The Boronic Acid Moiety (-B(OH)₂): This is the reactive center of the molecule, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and excellent yields. Beyond its role in synthesis, the boronic acid group can also engage in reversible covalent interactions with diols, a feature that can be exploited in the design of sensors and targeted drug delivery systems.
-
The Carboxylic Acid Group (-COOH): The presence of a carboxylic acid at the 5-position provides a crucial handle for further molecular elaboration. This functional group can be readily converted into a variety of other functionalities, such as amides, esters, or alcohols, allowing for the introduction of diverse pharmacophoric elements or for conjugation to other molecules. This makes it an ideal building block for creating libraries of compounds for high-throughput screening.
-
The Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 2-position significantly influences the molecule's physicochemical properties. It enhances solubility in a range of organic solvents, which can be advantageous for reaction control and purification. In the context of a final drug molecule, the ethoxy group can impact lipophilicity, metabolic stability, and interactions with biological targets.
The strategic placement of these three functional groups creates a trifunctional reagent that offers a powerful combination of reactivity, versatility, and property modulation, making it a valuable asset in the synthesis of novel drug candidates.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds. Biaryl scaffolds are prevalent in a vast number of approved drugs and biologically active molecules.
Causality Behind the Experimental Choices in Suzuki-Miyaura Coupling
A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is paramount. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those formed in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent used.
-
Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often employed, as water can enhance the rate of transmetalation.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Synthesis of a Biaryl Carboxylic Acid via Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide. This serves as a template that can be adapted for specific research needs.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Aryl Bromide (e.g., 4-bromotoluene) | Reagent Grade | Major chemical suppliers |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, VWR |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich |
| Deionized Water | N/A | In-house system |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| 2M Hydrochloric Acid (HCl) | ACS Grade | VWR |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the boronic acid).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 90 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify to pH 2-3 with 2M HCl. A precipitate of the carboxylic acid product should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Advanced Applications and Future Outlook
Beyond its role as a building block in Suzuki-Miyaura couplings, the unique functionalities of this compound open doors to more advanced applications:
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment in FBDD campaigns. The ethoxy and carboxy groups provide vectors for fragment elaboration and linking, while the boronic acid can be used for initial coupling or as a pharmacophoric feature itself.
-
PROTACs and Molecular Glues: The carboxylic acid handle is ideal for conjugation to linker moieties in the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.
-
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of interest for BNCT, a targeted radiation cancer therapy. While this specific molecule may not be a primary candidate, its derivatives could be explored for this application.
The strategic design of this compound makes it a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to facilitate the construction of complex biaryl structures, coupled with the potential for further derivatization, ensures its continued relevance in the quest for novel and effective therapeutics. As synthetic methodologies evolve, so too will the innovative applications of this valuable building block.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
-
Singh, A. K., & Kumar, S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved January 19, 2026, from [Link]
-
Gomes, P., & Santos, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
National Center for Biotechnology Information. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (1997). Carboxyfullerenes as neuroprotective agents. Retrieved January 19, 2026, from [Link]
The Versatility of 5-Carboxy-2-ethoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Next-Generation Materials
5-Carboxy-2-ethoxyphenylboronic acid is a uniquely functionalized aromatic compound poised to make significant contributions to the field of materials science. Its strategic combination of a boronic acid, a carboxylic acid, and an ethoxy group on a central phenyl ring offers a trifecta of chemical handles. This unique architecture allows for its versatile application in the rational design and synthesis of advanced materials with tailored properties. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex aromatic structures.[1] The carboxylic acid group provides a reactive site for forming robust coordination bonds with metal ions, making it an ideal linker for metal-organic frameworks (MOFs), or for creating amide and ester linkages in polymers.[2][3] Furthermore, the boronic acid's inherent ability to reversibly bind with diols opens up exciting possibilities in the development of sophisticated chemosensors.[4] This guide provides in-depth application notes and detailed protocols for leveraging the unique properties of this compound in the synthesis of conductive polymers, luminescent metal-organic frameworks, and saccharide sensors.
Physicochemical Properties and Handling
Before delving into specific applications, it is crucial to understand the fundamental properties of this compound and the proper handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BO₅ | [5] |
| Molecular Weight | 209.99 g/mol | [5] |
| Appearance | Typically an off-white to light beige powder | [5] |
| Storage | 2-8°C, under dry conditions | [5] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Application I: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The boronic acid functionality of this compound makes it an excellent monomer for Suzuki-Miyaura polycondensation, a powerful technique for synthesizing conjugated polymers.[6][7] These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties. The carboxylic acid group on the monomer can be used to modulate solubility, influence polymer packing, or serve as a post-polymerization modification site.
Workflow for Suzuki-Miyaura Polycondensation
Caption: Workflow for the synthesis of a conjugated polymer using this compound via Suzuki-Miyaura polycondensation.
Detailed Protocol for Polymer Synthesis
Materials:
-
This compound
-
Dihaloarene comonomer (e.g., 1,4-dibromobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloarene comonomer (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and deionized water (2 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Reaction Quenching and Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol (200 mL) with stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water and methanol to remove residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy. Investigate the optical properties using UV-Vis and fluorescence spectroscopy.
Application II: Design of Luminescent Metal-Organic Frameworks (MOFs)
The dicarboxylic nature of this compound, with its carboxylic acid group and the potential for the boronic acid to act as a secondary building unit, makes it a promising linker for the synthesis of Metal-Organic Frameworks (MOFs).[2][8] MOFs constructed from aromatic linkers often exhibit luminescence, which can be modulated by the presence of guest molecules, making them suitable for sensing applications.[9][10] The ethoxy group can influence the framework's porosity and hydrophobicity.
Conceptual Design of a Luminescent MOF
Caption: General workflow for the solvothermal synthesis of a luminescent MOF using this compound as an organic linker.
Detailed Protocol for MOF Synthesis
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture Preparation: In a glass vial, dissolve this compound (0.1 mmol) and the metal salt (0.1 mmol) in DMF (10 mL). Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (e.g., 120 °C) for 24-72 hours.
-
Crystallization: After the reaction, allow the autoclave to cool slowly to room temperature. Crystalline MOF product should form at the bottom of the Teflon liner.
-
Isolation and Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in acetone (10 mL) for 24 hours, replacing the acetone with a fresh portion every 8 hours.
-
Activation: After the solvent exchange, decant the acetone and dry the MOF crystals under vacuum at an elevated temperature (e.g., 100 °C) to remove all guest solvent molecules. This process is known as activation.
-
Characterization: Confirm the crystallinity and phase purity of the synthesized MOF using Powder X-ray Diffraction (PXRD). Evaluate the thermal stability of the MOF using Thermogravimetric Analysis (TGA). Investigate the luminescent properties of the activated MOF by measuring its excitation and emission spectra using a photoluminescence spectrometer.
Application III: Development of a Saccharide Chemosensor
The boronic acid group's ability to form reversible covalent bonds with 1,2- or 1,3-diols is the basis for its use in chemosensors for saccharides, such as glucose.[3][4] This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[11][12] The carboxylic acid functionality of this compound can be used to immobilize the sensor molecule onto a solid support or to conjugate it with a fluorophore.
Principle of a Fluorescence-Based Saccharide Sensor
Caption: Principle of a fluorescence-based saccharide sensor utilizing a conjugate of this compound and a fluorophore.
Protocol for Sensor Synthesis and Saccharide Detection
Part A: Synthesis of the Fluorescent Sensor Molecule
Materials:
-
This compound
-
An amine-containing fluorophore (e.g., a pyrene derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 mmol), EDC (1.2 mmol), and NHS (1.2 mmol) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 4-6 hours to activate the carboxylic acid group.
-
Coupling with Fluorophore: Add the amine-containing fluorophore (1.0 mmol) to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Remove the DMF under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent sensor molecule.
-
Characterization: Confirm the structure of the synthesized sensor molecule using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Fluorescence-Based Saccharide Detection
Materials:
-
Synthesized fluorescent sensor molecule
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)
-
Saccharide solutions of known concentrations (e.g., glucose, fructose)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor molecule in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the buffer solution.
-
Fluorescence Measurements: In a cuvette, place the sensor solution. Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Saccharide Titration: Add small aliquots of the saccharide stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the saccharide concentration. This calibration curve can then be used to determine the concentration of an unknown saccharide sample.
Conclusion and Future Outlook
This compound is a highly versatile and promising building block for the creation of advanced functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in the synthesis of conjugated polymers, luminescent MOFs, and chemosensors. The unique combination of reactive functional groups on this molecule opens the door to a wide array of possibilities in materials design, including the development of multifunctional materials that combine electronic, optical, and sensing properties in a single system. As the demand for smart and responsive materials continues to grow, the importance of such well-designed molecular components will undoubtedly increase, paving the way for innovations in electronics, energy, and biomedical diagnostics.
References
- Sumerlin, B. S., et al. (2009). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. Macromolecules.
- Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano.
- Sumerlin, B. S. (n.d.). Reversible Self-Assembly of Boronic Acid-Containing Block Copolymers. American Chemical Society.
- Dalton Transactions. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. The Royal Society of Chemistry.
- ResearchGate. (2009). Request PDF: Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly.
- MDPI. (n.d.). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery.
- ResearchGate. (n.d.). Request PDF: Boronic acid-containing polymeric nanomaterials via polymerization induced self-assembly as fructose sensor.
- Semantic Scholar. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- ResearchGate. (2020).
- PubMed Central. (2022).
- PubMed Central. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors.
- MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels.
- Journal of the American Chemical Society. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry. (2020).
- ResearchGate. (2020). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- PubMed Central. (2021). Synthesis and applications of luminescent metal organic frameworks (MOFs)
- CrystEngComm. (2019). Luminescent metal organic frameworks for sensing and gas adsorption studies. The Royal Society of Chemistry.
- OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks.
- RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- PubMed Central. (n.d.). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants.
- ResearchGate. (n.d.). Request PDF: Luminescent Metal-Organic Frameworks.
- The Royal Society of Chemistry. (n.d.).
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One-Pot Synthesis Unleashed: Application Notes and Protocols for 5-Carboxy-2-ethoxyphenylboronic Acid
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant stride towards this goal, offering enhanced efficiency, reduced waste, and improved overall yield.[1][2] Within this paradigm, the selection of appropriate building blocks is critical. 5-Carboxy-2-ethoxyphenylboronic acid emerges as a uniquely valuable reagent, ingeniously designed with two distinct and orthogonally reactive functional groups: a boronic acid and a carboxylic acid.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4][5][6] This functionality allows for the strategic introduction of the ethoxy- and carboxy-substituted phenyl ring onto a wide array of molecular scaffolds. Simultaneously, the carboxylic acid group provides a versatile handle for subsequent derivatization, such as amidation or esterification, enabling the rapid construction of complex molecular architectures. The ethoxy group further enhances the utility of this reagent by improving its solubility in a range of organic solvents.[1] This application note provides a detailed exploration of the use of this compound in one-pot synthetic strategies, complete with a comprehensive, field-proven protocol for a sequential Suzuki-Miyaura coupling and amidation reaction.
Core Principle: A Tale of Two Reactivities
The power of this compound in one-pot synthesis lies in the chemoselective orchestration of its two key functional groups. The Suzuki-Miyaura coupling, catalyzed by a palladium complex, proceeds under specific basic conditions that activate the boronic acid for transmetalation without engaging the carboxylic acid. Once the biaryl scaffold is assembled, the reaction conditions can be seamlessly transitioned to facilitate the activation of the carboxylic acid for subsequent nucleophilic attack, typically by an amine or alcohol, to form an amide or ester, respectively. This strategic sequencing is the cornerstone of the one-pot protocols detailed herein.
Logical Workflow for One-Pot Suzuki-Miyaura Coupling and Amidation
Caption: Workflow for the one-pot synthesis.
Application Protocol: One-Pot Suzuki-Miyaura Coupling Followed by Amidation
This protocol details a representative one-pot procedure for the synthesis of a biaryl amide, starting from this compound, an aryl halide, and an amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aryl Halide (e.g., 4-bromoanisole) | ≥98% | Commercially Available | |
| Amine (e.g., benzylamine) | ≥99% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry thoroughly before use. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available | |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Step-by-Step Experimental Procedure
Part 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Cooling: Once the Suzuki-Miyaura coupling is complete, cool the reaction mixture to room temperature.
Part 2: In-Situ Amidation
-
Reagent Addition: To the cooled reaction mixture from Part 1, add 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for an additional 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting biaryl carboxylic acid is consumed.
Part 3: Workup and Purification
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide.
Visualization of the One-Pot Reaction Sequence
Caption: Sequential reactions in the one-pot synthesis.
Trustworthiness and Self-Validation: Causality Behind Experimental Choices
The robustness of this one-pot protocol is contingent on the careful selection of reagents and conditions that ensure the compatibility of both reaction steps.
-
Catalyst and Base Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and reliable catalyst for a broad range of Suzuki-Miyaura couplings. Potassium carbonate is a moderately strong base, sufficient to promote the catalytic cycle of the Suzuki reaction without causing premature deprotonation and unwanted side reactions of the carboxylic acid.
-
Solvent System: 1,4-Dioxane is an excellent solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. It is also compatible with the subsequent amidation step.
-
Amide Coupling Reagents: The choice of EDC and HOBt for the amidation is crucial. This combination is highly efficient for forming amide bonds at room temperature and is tolerant of the residual components from the Suzuki-Miyaura coupling step. DIPEA is a non-nucleophilic base used to scavenge the acid generated during the amidation, driving the reaction to completion.
-
One-Pot Advantage: By eliminating the need for isolation and purification of the biaryl carboxylic acid intermediate, this one-pot procedure significantly reduces solvent waste, saves time, and often leads to higher overall yields by minimizing material loss during transfer and purification steps.
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile building block for the efficient construction of complex molecular architectures. Its bifunctional nature, when leveraged in thoughtfully designed one-pot synthetic sequences, provides a streamlined pathway to a diverse range of biaryl amides and esters. The protocol detailed herein serves as a robust starting point for researchers and drug development professionals seeking to accelerate their synthetic efforts. Future work in this area could explore the expansion of this one-pot strategy to include other transformations of the carboxylic acid moiety, such as reductions or conversions to other functional groups, further enhancing the synthetic utility of this remarkable reagent.
References
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Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Technology Networks. (2021). One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery. Retrieved from [Link]
-
Gao, P., et al. (2024). Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N–C(O)/C–C Bond Activation. ResearchGate. Retrieved from [Link]
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Jiao, L-Y., Smirnov, P., & Oestreich, M. (2012). One-Pot C–N/C–C Cross-Coupling of Methyliminodiacetic Acid Boronyl Arenes Enabled by Protective Enolization. Organic Letters, 14(21), 5578-5581.
- Malik, A. K., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(8), 1737-1748.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (2016). One-Pot Synthesis of O-Aryl Carbamates. Retrieved from [Link]
- Pérez-Gordillo, A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(14), 3290.
- Pye, D. R., & Krska, S. W. (2017). The Suzuki-Miyaura Reaction in the Synthesis of Drug Substances. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 423-456). Wiley-VCH.
- Seath, C. P., Fyfe, J. W. B., Molloy, J. J., & Watson, A. J. B. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control.
- Singh, Y., et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Advances, 10(61), 37346-37367.
- Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
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Scale-up of Suzuki couplings with "5-Carboxy-2-ethoxyphenylboronic acid"
An Application Guide for the Successful Scale-Up of Suzuki-Miyaura Couplings Utilizing 5-Carboxy-2-ethoxyphenylboronic acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] First discovered in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[2][3][4] The reaction's general robustness, mild conditions, and the commercial availability of a vast array of boronic acids contribute to its widespread adoption.[5]
This guide focuses on a specific, functionally rich building block: This compound . The presence of both a carboxylic acid and an ethoxy group on the boronic acid presents unique opportunities and challenges. The electron-donating ethoxy group can influence the electronic nature of the coupling partner, while the acidic carboxylate moiety necessitates careful consideration of the base, solubility, and work-up conditions. As process chemists and drug development professionals move from laboratory-scale discovery to kilogram-scale manufacturing, a nuanced understanding of the reaction's mechanics and the physical challenges of scale-up is paramount.[6][7] This document provides a detailed exploration of the critical parameters, a practical laboratory protocol, and a thorough analysis of the considerations required to successfully scale this vital transformation.
Pillar 1: The Catalytic Heart of the Reaction - Mechanism and Causality
A successful scale-up is built upon a foundational understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][9] Each component plays a critical and interdependent role.
The Palladium Catalytic Cycle
The reaction is a three-step cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl halide (or triflate), forming a new Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand and the reactivity of the halide (I > OTf > Br >> Cl).[9][10]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[12]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Key Reagents and Conditions
-
Palladium Source & Ligand: While Pd(PPh₃)₄ can be used, modern protocols often generate the active Pd(0) catalyst in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[8][11] The ligand is not a passive spectator; it is critical for stabilizing the palladium center and tuning its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for the use of less reactive coupling partners like aryl chlorides.[10][13]
-
The Base: The base's role is threefold: it activates the boronic acid, facilitates the formation of key palladium intermediates, and can even accelerate the final reductive elimination step.[1][10] The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[10][14] For this compound, a base is required not only to activate the boronic acid for transmetalation but also to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This significantly impacts the reaction's phase behavior and must be managed.
-
Solvent System: Suzuki couplings are versatile and can be run in a range of solvents, including THF, dioxane, and toluene.[9][10] Often, a biphasic system with water is employed, which can be advantageous for dissolving the inorganic base and the boronate salt.[10][15] The choice of solvent affects reagent solubility, reaction temperature, and ultimately, the ease of work-up and product isolation.
Pillar 2: From Beaker to Reactor - A Validating Protocol
This section provides a representative laboratory-scale protocol and then expands it with the critical considerations for a successful multi-kilogram scale-up.
Detailed Experimental Protocol: Laboratory Scale (10 mmol)
This protocol outlines a general procedure for coupling this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv, 12.0 mmol, 2.52 g)
-
Aryl Bromide (1.0 equiv, 10.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 0.2 mol%, 0.2 mmol, 45 mg)
-
SPhos (0.04 equiv, 0.4 mol%, 0.4 mmol, 164 mg)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv, 25.0 mmol, 5.31 g)
-
Toluene (50 mL)
-
Water (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (10.0 mmol), this compound (12.0 mmol), K₃PO₄ (25.0 mmol), Pd(OAc)₂ (0.2 mmol), and SPhos (0.4 mmol).[14]
-
Inerting: Seal the flask with a septum, and purge the system by evacuating and backfilling with nitrogen or argon three times to establish an inert atmosphere.[14]
-
Solvent Addition: Add degassed toluene (50 mL) and degassed water (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitoring: Track the consumption of the aryl bromide starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. The product, now in its carboxylate form, may be partially in the aqueous layer.
-
Acidify the aqueous layer carefully with 2M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will precipitate the product or allow it to be extracted.
-
Extract the combined aqueous phase with ethyl acetate (3 x 50 mL).[17]
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.[14]
-
Pillar 3: The Reality of Scale-Up - Navigating Physical and Chemical Hurdles
Translating a laboratory protocol to a manufacturing plant is not a linear process.[18] Physical phenomena that are negligible in a 250 mL flask become process-defining in a 1000 L reactor.[4][6]
Critical Scale-Up Challenges
| Challenge | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Mitigation Strategy |
| Heat Transfer | High surface-area-to-volume ratio; heat dissipates quickly via flask walls. Exotherms are easily managed with a simple oil bath. | Low surface-area-to-volume ratio; heat removal is inefficient.[18] Potential for dangerous thermal runaways and impurity formation.[19] | Use of jacketed reactors with precise temperature control. Perform reaction calorimetry (RC1) studies to understand the reaction's heat flow. Control the rate of reagent addition to manage the exotherm. |
| Mass Transfer (Mixing) | Magnetic stirring is efficient; rapid homogenization of multiphase systems. | Mechanical agitation is required. Inefficient mixing can create localized "hot spots" of high concentration, leading to side reactions and poor conversion.[20] Slurries (like K₃PO₄) can be difficult to suspend. | Select appropriate impeller type (e.g., pitched-blade turbine) and agitation speed based on reaction modeling (CFD) or pilot plant studies. Ensure solids remain suspended.[4] |
| Reagent Charging | All reagents are typically added at the beginning. | Controlled addition of one reagent (e.g., a solution of the boronic acid) may be necessary to control the reaction rate and temperature. | Use calibrated dosing pumps. Develop a charging sequence that minimizes side reactions; for instance, adding the catalyst last. |
| Palladium Removal | Column chromatography is effective. | Chromatography is often not economically viable. Residual palladium in APIs is strictly regulated (typically <10 ppm). | Use palladium scavengers (e.g., silica-based thiols, activated carbon) post-reaction. Optimize crystallization to reject palladium impurities. |
| Safety & Handling | Handled in a fume hood. Small quantities pose minimal risk. | Large quantities of solvents are flammable. Dust explosion potential with powdered reagents.[21] Need for robust process safety management. | Conduct a thorough Process Hazard Analysis (PHA). Use inerting procedures for reactors and transfers. Ensure proper grounding to prevent static discharge. |
Workflow for Suzuki Coupling Scale-Up
Caption: A generalized workflow for scaling a Suzuki coupling from the lab to manufacturing.
Scale-Up Protocol Considerations (1 kg Scale)
-
Equipment: A 20 L jacketed glass reactor with an overhead stirrer (pitched-blade turbine or anchor), a reflux condenser, and ports for nitrogen blanketing and reagent addition.
-
Procedure Modifications:
-
Charging: Charge the reactor with the aryl bromide, K₃PO₄, and toluene. Begin agitation to suspend the solids.
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.
-
Catalyst Premix: In a separate, inerted vessel, dissolve the Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Boronic Acid Solution: In another vessel, dissolve the this compound and a portion of the K₃PO₄ in the required water. This creates a solution of the boronate salt.
-
Controlled Addition: Heat the reactor to the target temperature (e.g., 90-100 °C). Add the catalyst premix. Then, add the aqueous boronate solution via a dosing pump over 1-2 hours to control the exotherm.
-
Work-up: After the reaction is complete, cool the reactor. The work-up will involve phase splits within the reactor, acidification, and extractions. Ensure the agitator can efficiently mix the biphasic system during extraction and that there is sufficient settling time for clean phase separation.
-
Isolation: Product isolation will likely be via crystallization rather than chromatography. Develop a robust crystallization procedure that provides the desired polymorph and purges impurities effectively.
-
Conclusion
The scale-up of a Suzuki-Miyaura coupling, particularly with a functionalized substrate like this compound, is a multidisciplinary challenge that extends beyond synthetic chemistry into the realm of chemical engineering. Success hinges on a deep understanding of the reaction mechanism, which informs the initial process design, and a rigorous evaluation of physical parameters like heat and mass transfer, which dominate at scale. By anticipating challenges related to mixing, thermal control, and purification, and by systematically addressing them through controlled experiments and sound engineering principles, researchers and drug development professionals can develop a process that is not only high-yielding but also safe, robust, and reproducible at a manufacturing scale.
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-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
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-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Mettler Toledo. Mixing and Mass Transfer | Reaction Rate. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Longdom Publishing. Simulation of Heat and Mass Transfer in Chemical Engineering Systems. [Link]
-
International Journal of Novel Research and Development. Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
MDPI. Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Carboxy-2-ethoxyphenylboronic acid with Heteroaryl Halides
Introduction: Strategic C-C Bond Formation in Modern Drug Discovery
The construction of carbon-carbon bonds between aromatic and heteroaromatic ring systems is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] This application note provides a detailed guide for researchers on the effective coupling of 5-Carboxy-2-ethoxyphenylboronic acid with a variety of heteroaryl halides. This specific boronic acid is a valuable building block, incorporating a carboxylic acid moiety for further functionalization or to enhance pharmacokinetic properties, and an ethoxy group which can improve solubility.[3]
Heterobiaryl motifs are prevalent in a vast number of marketed pharmaceuticals and clinical candidates. The ability to efficiently couple building blocks like this compound with diverse heteroaryl halides is therefore of critical importance in the rapid exploration of chemical space and the optimization of lead compounds. However, the presence of the carboxylic acid and the nature of the heteroaryl coupling partner introduce specific challenges that require careful consideration of reaction parameters to achieve optimal outcomes. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer comprehensive troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Overview and Critical Parameters
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound:
-
The Role of the Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][4] For substrates containing a carboxylic acid, an additional equivalent of base is required to deprotonate the acidic proton. The choice of base is critical; strong bases can promote unwanted side reactions, while weaker bases may lead to incomplete conversion.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is highly dependent on the nature of the heteroaryl halide. Electron-rich heteroaryl halides often require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the oxidative addition step.[5] For less demanding substrates, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may suffice.
-
Solvent System: The solvent must be able to solubilize all reaction components. The presence of the ethoxy and carboxylic acid groups on the boronic acid generally imparts good solubility in polar aprotic solvents and aqueous mixtures. Biphasic solvent systems, such as dioxane/water or toluene/water, are often employed as they can facilitate the dissolution of both the organic substrates and the inorganic base.
-
Potential Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by strong bases and the presence of water, particularly with electron-rich or sterically hindered boronic acids.[5]
-
Catalyst Inhibition: The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially inhibiting catalytic activity. This can sometimes be mitigated by the choice of ligand and reaction conditions.
-
Decarboxylation: While less common under typical Suzuki conditions, the potential for decarboxylation of the product at elevated temperatures should be considered, especially if the reaction requires prolonged heating.
-
Recommended Reaction Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various heteroaryl halides. Optimization may be required depending on the specific substrate.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions for Heteroaryl Bromides and Iodides
This protocol is suitable for a wide range of heteroaryl bromides and iodides, including pyridines, pyrimidines, and thiophenes.
Materials:
-
This compound
-
Heteroaryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.
-
Seal the reaction vial with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Add the catalyst solution to the reaction vial via syringe, followed by the remaining 1,4-dioxane and degassed water to achieve a final solvent ratio of approximately 10:1 (dioxane:water) and a concentration of 0.1-0.2 M with respect to the heteroaryl halide.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Challenging Heteroaryl Chlorides
Heteroaryl chlorides are often less reactive than their bromide and iodide counterparts. This protocol employs a more active catalyst system to facilitate the challenging oxidative addition step.
Materials:
-
This compound
-
Heteroaryl chloride
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Potassium carbonate (K₂CO₃), finely powdered
-
tert-Amyl alcohol, anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 precatalyst (2-4 mol%).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.1-0.2 M with respect to the heteroaryl chloride.
-
Place the reaction vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with heteroaryl chlorides may require longer reaction times (12-24 hours).
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: A Guide to Selecting Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various classes of heteroaryl halides. These are general guidelines, and empirical optimization is often necessary to achieve the best results for a specific substrate.
| Heteroaryl Halide Class | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent System | Typical Temperature (°C) |
| Electron-deficient Pyridyl/Pyrimidinyl Halides | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 100 |
| Electron-rich Pyridyl/Pyrimidinyl Halides | XPhos Pd G3 | K₂CO₃ | tert-Amyl alcohol | 110 |
| Thienyl/Furanyl Halides | PdCl₂(dppf) | K₂CO₃ | Toluene / H₂O (4:1) | 90 |
| Imidazolyl/Pyrazolyl Halides | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 120 |
| Quinolinyl/Isoquinolinyl Halides | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 100 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reactants. 4. Catalyst inhibition by carboxylate. | 1. Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Try a different solvent system (e.g., DMF, NMP) or increase the proportion of the aqueous phase. 4. Increase the ligand to palladium ratio. |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of excess water. 3. Prolonged reaction time at high temperature. | 1. Use a milder base such as KF or CsF. 2. Switch to anhydrous conditions. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Optimize the base and solvent system to promote efficient transmetalation. |
| Formation of Multiple Byproducts | 1. Decomposition of starting materials or product. 2. Competing side reactions (e.g., decarboxylation). | 1. Lower the reaction temperature and/or shorten the reaction time. 2. If decarboxylation is suspected, consider protecting the carboxylic acid as an ester, followed by hydrolysis after the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl halides is a powerful and versatile method for the synthesis of complex, functionalized biaryl compounds. By carefully selecting the catalyst, base, and solvent system based on the reactivity of the heteroaryl halide, and by being mindful of potential side reactions, researchers can successfully employ this transformation in their synthetic campaigns. The protocols and troubleshooting guide provided herein serve as a robust starting point for the efficient and reliable construction of valuable heteroaromatic building blocks for drug discovery and materials science.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing protodeboronation of "5-Carboxy-2-ethoxyphenylboronic acid"
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A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support guide for 5-Carboxy-2-ethoxyphenylboronic acid . This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work, particularly in cross-coupling reactions. A common challenge encountered with this and similar electron-rich arylboronic acids is protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields and purification challenges.[1]
This guide provides in-depth, experience-driven advice to help you understand the root causes of protodeboronation, implement preventative measures, and troubleshoot experiments effectively.
Section 1: Understanding Protodeboronation (FAQs)
This section addresses the fundamental principles of protodeboronation, focusing on the specific vulnerabilities of this compound.
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, breaking the C-B bond and replacing it with a C-H bond.[1] For a synthetic chemist, this is highly undesirable as it consumes the boronic acid, preventing it from participating in the intended reaction (e.g., a Suzuki-Miyaura coupling). This leads to the formation of 2-ethoxybenzoic acid as a byproduct, resulting in lower product yields and complicating the purification process.
Q2: Why is this compound particularly susceptible to this side reaction?
A: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties.[2] this compound has an electron-donating ethoxy group (-OEt) ortho to the boronic acid. Electron-donating groups increase the electron density on the aromatic ring, which can facilitate the cleavage of the carbon-boron bond.[2][3] While the carboxyl group (-COOH) is electron-withdrawing, its position meta to the C-B bond has a less pronounced stabilizing effect compared to the ortho ethoxy group's activating effect.
Q3: What are the primary factors that trigger protodeboronation?
A: Several factors can initiate or accelerate protodeboronation. The most critical are:
-
pH: The reaction rate is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ.[1][4] For many simple arylboronic acids, the reaction is minimized at a neutral pH.[1]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][3]
-
Water: Water often acts as the proton source for the reaction, especially under thermal or base-catalyzed conditions.[1][2]
-
Catalyst System: The choice of palladium catalyst and ligands in a cross-coupling reaction can influence the relative rates of the desired coupling versus the undesired protodeboronation.[5][6]
Section 2: Proactive Prevention & Best Practices
Minimizing protodeboronation begins before the reaction is even set up. Proper storage and handling are the first line of defense.
Storage and Handling
-
Store in a Cool, Dry, Inert Environment: Boronic acids are sensitive to moisture and air.[7] Store this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
-
Avoid Cross-Contamination: Store boronic acids separately from strong acids and bases.[8][9][10] Use dedicated spatulas and weighing papers.
-
Minimize Exposure to Air and Moisture: When weighing the reagent, do so quickly and efficiently to minimize its time exposed to the atmosphere.
Reaction Setup: Designing for Success
The choices made during the design of your experiment are critical for suppressing protodeboronation.
-
Use Anhydrous Solvents (When Possible): While many Suzuki couplings use aqueous bases, if your specific transformation allows, using anhydrous solvents can reduce the availability of protons.
-
Choose the Right Base and Solvent: The combination of base and solvent significantly impacts boronic acid stability.[11] For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).
-
Employ "Slow-Release" Strategies: For notoriously unstable boronic acids, using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate can be highly effective.[1][7][12] These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[1][6]
-
Optimize Catalyst and Ligand: Highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over the slower protodeboronation pathway.[1][6] Consider using modern, highly active palladium precatalysts and electron-rich phosphine ligands.
Section 3: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
Q: My reaction yield is low, and I've isolated 2-ethoxybenzoic acid from the reaction mixture. What happened?
A: The presence of 2-ethoxybenzoic acid is a definitive sign of protodeboronation. This indicates that your boronic acid degraded before it could participate in the cross-coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for protodeboronation.
Q: How can I adjust my Suzuki-Miyaura coupling protocol to minimize this side reaction?
A: Based on the workflow above, here is a comparative table of standard versus optimized conditions.
| Parameter | Standard Protocol (Prone to Protodeboronation) | Optimized Protocol (Suppresses Protodeboronation) | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, Cs₂CO₃ in H₂O) | Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃) | High pH can accelerate protodeboronation. Weaker bases maintain a sufficient pH for catalysis without excessively promoting the side reaction.[4][12] |
| Temperature | High (e.g., 100-110 °C) | Moderate (e.g., 60-80 °C) | Reduces the thermal decomposition rate of the boronic acid.[3] |
| Catalyst | Standard Pd(PPh₃)₄ | High-turnover precatalyst (e.g., SPhos G3) | A more active catalyst accelerates the desired coupling, allowing it to outcompete protodeboronation.[5][6] |
| Boronic Acid Form | Free Boronic Acid | MIDA Boronate Ester or Trifluoroborate Salt | These stable precursors slowly release the boronic acid, keeping its concentration low and minimizing decomposition.[1][7] |
Section 4: Analytical Methods for Detection
To effectively troubleshoot, you must be able to detect and quantify the extent of protodeboronation.
Protocol: In-Process Reaction Monitoring by HPLC
This protocol allows you to track the consumption of your starting materials and the formation of both the desired product and the protodeboronated byproduct.
Step-by-Step Methodology:
-
Prepare Standards: Create standard solutions of known concentrations for:
-
This compound (Starting Material 1)
-
Your coupling partner (e.g., the aryl halide, Starting Material 2)
-
The expected coupled product
-
2-Ethoxybenzoic acid (Protodeboronation Byproduct)
-
-
Calibration: Inject the standards into the HPLC to determine their retention times and generate calibration curves (Peak Area vs. Concentration).
-
Reaction Sampling: At set time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), carefully and safely withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and Dilute: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This stops the reaction and dilutes the sample into the analytical range.
-
Analysis: Centrifuge or filter the diluted sample to remove particulates and inject it into the HPLC.
-
Quantification: Using the retention times and calibration curves established in Step 2, quantify the concentration of each species in your sample. Plotting these concentrations over time will reveal the reaction kinetics and the extent of protodeboronation.
Caption: HPLC workflow for monitoring protodeboronation.
By implementing these preventative strategies and analytical controls, researchers can significantly improve the success rate of reactions involving this compound, leading to higher yields, easier purifications, and more reliable scientific outcomes.
References
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Reddit. (2021). For the pro's (Suzuki). r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases... Available at: [Link]
-
Reddit. (2020). Protodeboronation product. r/Chempros. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. Available at: [Link]
-
Darses, B., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Storemasta. (2023). Safe practices for storing acids and bases in the workplace. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Das, B., & Prasad, A. S. B. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. PubChem. Available at: [Link]
-
Environmental Health & Safety, University of Texas at Dallas. (n.d.). Corrosive Storage Guidelines. Available at: [Link]
Sources
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- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wichita.edu [wichita.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Troubleshooting Side Reactions of 5-Carboxy-2-ethoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing "5-Carboxy-2-ethoxyphenylboronic acid" in palladium-catalyzed cross-coupling reactions. This document provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of side reactions and offering practical, field-proven solutions to mitigate them.
Part 1: Core Issues & Mechanistic Insights
This section addresses the fundamental side reactions encountered with this compound and the influence of its unique functional groups.
Q1: What are the primary side reactions observed when using this compound in Suzuki-Miyaura coupling?
When using this compound, three principal side reactions can diminish the yield of your desired cross-coupled product:
-
Protodeboronation: The most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-ethoxy-4-hydroxybenzoic acid. This is a non-productive pathway that consumes the boronic acid.[1][2]
-
Homocoupling: The undesirable dimerization of the boronic acid to form a symmetrical biaryl. This consumes two molecules of the boronic acid, reducing the efficiency of the primary reaction.[3][4]
-
Boroxine Formation: Boronic acids can undergo dehydration to form a cyclic trimer anhydride called a boroxine. While this is often a reversible process, it can affect the reagent's solubility, stability, and reactivity.[5][6][7]
Q2: How do the carboxylic acid and ethoxy groups on this specific boronic acid influence these side reactions?
The substituents on the phenyl ring play a crucial role in the reactivity and stability of the boronic acid.
-
Carboxylic Acid (-COOH):
-
Acidity: The acidic proton can interfere with the basic conditions required for the Suzuki-Miyaura reaction. It can neutralize the base, which is essential for activating the boronic acid for transmetalation.[8][9]
-
Protodeboronation: The presence of a proton source (the carboxylic acid itself) can facilitate protodeboronation, especially under heated conditions.
-
Solubility: While potentially problematic, the carboxylate formed under basic conditions can improve solubility in polar aprotic solvents.
-
-
Ethoxy Group (-OEt):
-
Electronic Effects: As an electron-donating group (EDG), the ethoxy substituent increases the electron density on the aromatic ring. Generally, EDGs can enhance the rate of transmetalation, which is a key step in the catalytic cycle.[10] However, this increased nucleophilicity can also make the boronic acid more susceptible to certain side reactions if the catalytic cycle is slow.
-
Part 2: Troubleshooting, Mitigation, and Protocols
This section provides a logical workflow for diagnosing and resolving common issues encountered in the lab.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for Suzuki-Miyaura reactions.
Q3: My reaction yield is low, and LC-MS analysis shows a significant peak corresponding to the mass of 3-ethoxy-4-hydroxybenzoic acid. What's happening and how do I fix it?
This is a classic case of protodeboronation , where the boronic acid is being consumed non-productively.[2] This side reaction is often catalyzed by the presence of a proton source (like water or the carboxylic acid itself) and can be exacerbated by strong bases and high temperatures.[1]
Mitigation Strategies:
| Strategy | Rationale |
| Ensure Anhydrous Conditions | Water is a primary proton source for this side reaction.[11] Use freshly distilled, anhydrous solvents and dry reagents. |
| Select a Milder Base | Strong bases (e.g., NaOH, K₃PO₄) can accelerate protodeboronation.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF). |
| Lower Reaction Temperature | If kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[11] |
| Use a "Slow-Release" Strategy | Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can protect it from degradation.[2][12][13] The active boronic acid is then slowly released into the reaction, keeping its concentration low and minimizing side reactions.[13] |
Q4: I'm observing a significant amount of a biaryl byproduct derived from the boronic acid itself. How can I prevent this?
You are observing homocoupling . This side reaction is typically mediated by palladium(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen.[14][15]
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | The most critical step is to remove dissolved oxygen from the reaction mixture.[16] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[16] |
| Optimize Catalyst System | Use highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[16][17] These promote rapid catalytic turnover, favoring the desired cross-coupling pathway over homocoupling. |
| Add a Mild Reducing Agent | Adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[16][18] |
Q5: My boronic acid has been on the shelf for a while and seems to have poor solubility and gives inconsistent results. What is the cause?
This is likely due to the formation of boroxine , a cyclic trimer formed through the dehydration of three boronic acid molecules.[6] This process is often reversible but can be accelerated by heat and the removal of water.[5][7] While boroxines can be active in Suzuki couplings, their different physical properties (solubility, reactivity) can lead to inconsistency.
Mitigation and Handling:
-
Storage: Store the boronic acid in a cool, dry place, preferably in a desiccator.
-
Reversibility: The equilibrium between the boronic acid and boroxine can often be shifted back by the addition of water.[5] The aqueous basic conditions of the Suzuki reaction itself often facilitate the hydrolysis of the boroxine back to the active monomeric boronic acid.
-
Quality Check: If you suspect significant boroxine formation, you can analyze the material by NMR. The boroxine will have distinct signals from the boronic acid.
Part 3: Recommended Baseline Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[14]
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.[14]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.[14]
References
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. ACS Publications. Available at: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. University of Bristol Research Portal. Available at: [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. MDPI. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - HETEROCYCLES. HETEROCYCLES. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications. Available at: [Link]
-
Structural Interconversion Based on Intramolecular Boroxine Formation - ResearchGate. ResearchGate. Available at: [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]
-
On-Surface Synthesis of Boroxine-Based Molecules - CNR-IRIS. CNR-IRIS Repository. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Carboxy-2-ethoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura cross-coupling reactions involving 5-Carboxy-2-ethoxyphenylboronic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-yield, reproducible results.
Introduction: The Role of Temperature in Coupling Reactions
The reaction temperature is a critical parameter in Suzuki-Miyaura couplings. It directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. For a substituted arylboronic acid like this compound, with its electron-donating ethoxy group and potentially coordinating carboxylic acid moiety, finding the optimal thermal window is key to success. Insufficient heat can lead to sluggish or incomplete reactions, while excessive temperatures can promote catalyst decomposition, protodeboronation, or other undesirable side reactions. This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound, with a focus on temperature-related solutions.
Q1: My reaction shows low or no conversion to the desired biaryl product. How can I use temperature to improve the yield?
A1: Low conversion is a frequent issue and can often be addressed by systematically adjusting the reaction temperature.
-
Initial Temperature Range: For Suzuki couplings, a common starting point for the reaction temperature is between 80-100°C[1]. However, for substrates that are sensitive or prone to side reactions, a lower starting temperature of around 60-70°C is advisable.
-
Incremental Temperature Increase: If you observe low conversion at a lower temperature, gradually increase the temperature in 10°C increments. Monitor the reaction progress at each new temperature point using techniques like TLC, LC-MS, or GC-MS. This systematic approach helps in identifying the minimum temperature required for efficient coupling without promoting significant side reactions.
-
Consider Microwave Irradiation: For reactions that are sluggish even at higher conventional heating temperatures, microwave irradiation can be a powerful tool. It can accelerate the reaction, often leading to higher yields in shorter reaction times. Typical microwave conditions for Suzuki couplings can range from 100-150°C[1].
Q2: I am observing significant amounts of a side-product that I suspect is the result of protodeboronation (replacement of the boronic acid group with a hydrogen). How is this related to temperature and how can I minimize it?
A2: Protodeboronation is a major competing reaction, especially with electron-rich boronic acids or under harsh conditions. Temperature plays a significant role in its rate.
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Reducing the reaction temperature to the lowest point where the desired coupling still proceeds efficiently is a primary strategy to minimize this side reaction. A range of 70-80°C is often a good starting point for mitigation.
-
Use a Highly Active Catalyst System: Employing a highly active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. This can enable the use of lower reaction temperatures.
-
Minimize Water Content: While some water is often necessary for the Suzuki reaction, excess water, especially at elevated temperatures, can promote protodeboronation. Using anhydrous solvents or minimizing the aqueous phase can be beneficial.
Q3: My reaction mixture is turning black, and I'm getting a poor yield, suggesting catalyst decomposition. What is the role of temperature in this, and how can I prevent it?
A3: The formation of palladium black is a clear indicator of catalyst decomposition, which is often temperature-dependent.
-
Avoid Excessive Temperatures: Most palladium catalysts have a limited thermal stability. Exceeding this temperature can lead to the aggregation of palladium nanoparticles and the formation of inactive palladium black. It is crucial to determine the optimal temperature that provides a good reaction rate without causing significant catalyst degradation.
-
Ensure a Properly Degassed System: Oxygen can contribute to catalyst decomposition, and this effect can be exacerbated at higher temperatures. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Selection: The choice of ligand can significantly impact the thermal stability of the catalyst. Bulky, electron-rich phosphine ligands can form more stable palladium complexes that are less prone to decomposition at elevated temperatures.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling with this compound?
A1: A sensible starting point is 80°C . This temperature is generally sufficient to promote the reaction without being excessively harsh. Monitor the reaction closely, and if the reaction is slow, you can incrementally increase the temperature to 90°C or 100°C.
Q2: Can the carboxylic acid group on this compound cause problems at higher temperatures?
A2: The primary concern with the carboxylic acid group is not its thermal stability under typical Suzuki conditions, but its acidic nature. You must use at least one extra equivalent of base to neutralize the carboxylic acid proton. Failure to do so can inhibit the catalytic cycle. Thermal decarboxylation of the carboxylic acid is generally not observed at temperatures used for Suzuki couplings.
Q3: Does the ethoxy group on the boronic acid affect the choice of reaction temperature?
A3: Yes. The ethoxy group is electron-donating, which makes the boronic acid more electron-rich. While this can be beneficial for the transmetalation step, it can also make the boronic acid more susceptible to protodeboronation, especially at higher temperatures. Therefore, it is advisable to start with a moderate temperature (e.g., 80°C) and only increase it if necessary.
Q4: How do I know if my reaction temperature is too high?
A4: Signs that your reaction temperature may be too high include:
-
Formation of palladium black (a black precipitate).
-
An increase in side products, particularly from protodeboronation or homocoupling.
-
A decrease in the overall yield of the desired product after an initial increase.
-
Decomposition of starting materials or the product, which can be observed by TLC or LC-MS.
Q5: What is the optimal temperature range for Suzuki couplings of this compound?
A5: While the optimal temperature is substrate-dependent, a general guideline for this boronic acid would be in the range of 70-110°C . The lower end of this range is preferred to minimize side reactions, especially protodeboronation. The higher end may be necessary for less reactive coupling partners. A systematic optimization is always recommended.
Part 3: Experimental Protocols and Data
Protocol 1: Systematic Temperature Optimization for the Suzuki Coupling of this compound
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Set up parallel reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, and 110°C).
-
Stir the reactions vigorously at the set temperatures.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.
-
After a set time (e.g., 6-12 hours), or upon completion, cool the reactions to room temperature.
-
Work up the reactions by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and yield of the desired product and identify any major side products.
Data Presentation: Temperature vs. Yield and Side Products
The results from the temperature optimization experiment can be summarized in a table for easy comparison.
| Temperature (°C) | Reaction Time (h) | Conversion of Aryl Bromide (%) | Yield of Desired Product (%) | Protodeboronation Product (%) | Homocoupling Product (%) |
| 70 | 12 | 65 | 60 | <2 | <1 |
| 80 | 8 | 95 | 92 | 3 | <1 |
| 90 | 6 | >98 | 95 | 5 | 2 |
| 100 | 4 | >98 | 88 | 10 | 3 |
| 110 | 4 | >98 | 82 | 15 | 4 |
Note: The data in this table is illustrative and will vary depending on the specific substrates, catalyst, and other reaction conditions.
Part 4: Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
Sources
Technical Support Center: Purification of Products from 5-Carboxy-2-ethoxyphenylboronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Carboxy-2-ethoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent. The unique trifunctional nature of this molecule—possessing an aromatic ring, a carboxylic acid, and a boronic acid—presents specific challenges and opportunities in downstream processing.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions you may have before or during the purification process.
Q1: What is the best overall strategy for purifying the product of a Suzuki-Miyaura reaction using this compound?
A robust purification strategy is multi-faceted, designed to remove distinct classes of impurities at different stages. A typical workflow involves an initial aqueous workup, followed by catalyst removal, and concluding with a high-resolution purification technique like chromatography or recrystallization. The presence of the carboxylic acid group is a key consideration at every step, as its polarity and acidity can be leveraged for selective separation.
The general workflow can be visualized as follows:
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Q2: My target molecule is very polar due to the carboxylic acid. Can I use standard silica gel chromatography?
While possible, it is often challenging. The polar carboxylic acid moiety on your product can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can lead to several issues:
-
Significant Streaking: The product elutes over a large number of fractions, resulting in poor resolution and dilute samples.
-
Irreversible Adsorption: A portion of your product may bind so strongly that it cannot be eluted from the column, leading to low recovery.[2]
-
Hydrolysis of Boron Species: Unreacted boronic esters, if present, can hydrolyze back to the more polar boronic acids on the acidic silica surface.[2][3]
To mitigate these issues, consider the strategies outlined in the Troubleshooting Guide under Problem: Poor Separation and Streaking During Column Chromatography .
Q3: How can I effectively remove residual palladium catalyst from my product?
Residual palladium is a common concern, especially for products intended for pharmaceutical applications. Several effective methods exist:
-
Filtration through Celite®: This is the most common and straightforward method. After diluting the reaction mixture, passing it through a pad of Celite® can trap heterogeneous palladium black.[4][5]
-
Scavenger Resins: For removing soluble palladium species, solid-supported metal scavengers (e.g., resins functionalized with thiols or other ligands) can be highly effective.[6] The crude product solution is stirred with the resin, which chelates the palladium, and is then filtered off.
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium catalysts, although it may sometimes adsorb the desired product as well, requiring careful optimization.[7]
A detailed protocol for Celite filtration is provided in the Troubleshooting section.
Q4: Unreacted this compound is contaminating my final product. How can I separate them?
Separating the starting boronic acid from a structurally similar biaryl product can be difficult. An acid-base extraction is often the most effective method. By carefully adjusting the pH of the aqueous phase, you can exploit the different acidities of the boronic acid and the product's carboxylic acid to move one into the aqueous layer while the other remains in the organic phase.[8][9] Boronic acids behave similarly to carboxylic acids and can be purified via salt formation.[8]
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My crude product is a dark, black, or grey solid, and this color persists after initial purification.
-
Probable Cause: This discoloration is almost certainly due to residual palladium catalyst that has precipitated as palladium black.[10] This form of the catalyst is often finely dispersed and can be difficult to remove by simple filtration.
-
Solution: Filtration through a Celite® Pad This procedure physically traps the insoluble metal particles.[4][5]
Experimental Protocol: Palladium Removal by Celite® Filtration
-
Prepare the Pad: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of Celite® (approximately 2-3 cm thick) and gently compact it.
-
Pre-wet the Pad: Pass the solvent used to dissolve your crude mixture through the pad until the eluent runs clear. This ensures the pad is properly settled.
-
Dissolve the Crude Product: Dissolve your crude reaction mixture completely in a suitable organic solvent (e.g., ethyl acetate, DCM). If solubility is low, you may need to use a solvent mixture or gently warm the solution.
-
Filter: Carefully pour the solution of your crude product onto the Celite® pad.
-
Wash: Rinse the reaction flask with fresh solvent and pass these washings through the pad to ensure all of your product is collected. Continue washing the pad with additional solvent until a sample of the eluent shows no product by TLC.
-
Collect and Concentrate: Collect all the filtrate and concentrate it using a rotary evaporator to obtain the palladium-free crude product.
-
Problem: During silica gel chromatography, my product streaks badly and gives poor separation.
-
Probable Cause: The free carboxylic acid on your product is strongly interacting with the acidic silica gel stationary phase, leading to slow, non-uniform elution.[1][11]
-
Solution 1: Modify the Mobile Phase Adding a small amount of a polar, acidic modifier to your eluent system can suppress the unwanted ionic interactions.
Experimental Protocol: Normal-Phase Chromatography with Acidic Modifier
-
Determine Eluent System: Use TLC to find a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Add Modifier: To the chosen eluent system, add 0.5-1% acetic acid or formic acid.
-
Run TLC: Re-run the TLC in the modified eluent. You should observe a more compact, well-defined spot with a slightly higher Rf value.
-
Column Chromatography: Pack and run your column using the pre-mixed, acid-modified eluent. Never add the acid directly to the top of the column.
-
-
Solution 2: Use Reversed-Phase Chromatography For highly polar compounds, reversed-phase chromatography (using a nonpolar stationary phase like C18 silica) is often a superior choice.[12][13]
Parameter Normal-Phase (Silica Gel) Reversed-Phase (C18 Silica) Stationary Phase Polar (SiO₂) Nonpolar (C18 alkyl chains) Mobile Phase Nonpolar to moderately polar Polar (e.g., Water/Acetonitrile) Elution Order Least polar compounds elute first Most polar compounds elute first Suitability Good for nonpolar to moderately polar compounds Excellent for polar and ionizable compounds[12]
Problem: My NMR analysis shows my desired product, but also a significant amount of a symmetrical biaryl byproduct.
-
Probable Cause: This byproduct is likely the result of homocoupling of this compound. This side reaction is common in Suzuki-Miyaura couplings and can be promoted by the presence of oxygen or issues with catalyst activity.[10][14]
-
Solution: Purification by Recrystallization If your desired product is a solid, recrystallization is an excellent method for removing impurities that have different solubility profiles, such as the homocoupled dimer.
Experimental Protocol: General Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common choices for polar aromatics include ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water.[8][11]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored by soluble impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Caption: Decision tree for selecting a suitable purification method.
Problem: My aqueous workup is plagued by emulsions and poor phase separation.
-
Probable Cause: The product, containing a polar carboxylic acid and a large nonpolar biaryl structure, can act as a surfactant, leading to the formation of stable emulsions between the organic and aqueous layers.
-
Solution: Techniques to Break Emulsions
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.
-
Filter through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion layer.
-
Patience and Gentle Agitation: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate. When mixing, gently invert the funnel rather than shaking it vigorously.
-
References
-
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1141-1162. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Borsig, E., et al. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(14), 2273-2276. [Link]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 1032-1033. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(45), 10639-10647. [Link]
-
Al-Zoubi, R. M. (2024). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules?[Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Reddit. (2024). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
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- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
"5-Carboxy-2-ethoxyphenylboronic acid" catalyst deactivation and solutions
Welcome to the technical support guide for reactions involving 5-Carboxy-2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions. While the query refers to "catalyst deactivation," it's a common and understandable misnomer. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid is a critical reagent, not the catalyst. However, the degradation of this reagent is a frequent cause of reaction failure and can mimic the symptoms of a deactivated palladium catalyst.
This guide addresses both possibilities, providing a holistic framework for diagnosing and solving issues to ensure robust and reproducible results.
Part 1: Troubleshooting the Boronic Acid Reagent
The stability of your boronic acid is paramount. Its degradation removes the key coupling partner from the reaction, effectively halting the catalytic cycle. Here are the most common issues and their solutions.
FAQ 1: My reaction has stalled. Could my this compound be degrading?
Yes, this is a primary suspect. Boronic acids are susceptible to several decomposition pathways, especially under the basic and often aqueous conditions of a Suzuki-Miyaura coupling.[1][2] The two most prevalent pathways are protodeboronation and boroxine formation.
-
Protodeboronation: This is the cleavage of the C–B bond, where a proton (often from water) replaces the entire boronic acid group, yielding the simple arene (2-ethoxybenzoic acid in this case).[2] This side reaction is irreversible and represents a direct loss of your starting material. It is often accelerated at high pH.[1][3]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[4][5][6] While this process is reversible and boroxines can be active in the coupling, the equilibrium can sequester the boronic acid, slowing the reaction.[5][7] The formation of boroxine is driven by heat and removal of water.[4][6]
DIAGRAM: Boronic Acid - Boroxine Equilibrium
This diagram illustrates the reversible condensation of three boronic acid molecules to form a cyclic boroxine trimer with the loss of three water molecules.
Caption: Reversible equilibrium between boronic acid and boroxine.
FAQ 2: How can I prevent or mitigate the degradation of my boronic acid?
Preventing degradation requires careful control of the reaction environment. The presence of water and the choice of base are critical factors.
| Degradation Pathway | Key Cause | Recommended Solution |
| Protodeboronation | Excess water/protons, strong base | Use anhydrous solvents, degas thoroughly, and consider milder bases like K₃PO₄ or Cs₂CO₃. Using boronic esters (e.g., pinacol esters) can also enhance stability.[1] |
| Oxidation | Oxygen | Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Degas solvents and the reaction mixture by sparging or freeze-pump-thaw cycles.[8] |
| Boroxine Formation | Heat, removal of water | This is an equilibrium process. In many Suzuki couplings, the presence of water/base shifts the equilibrium back to the active monomeric acid.[7] Using high-purity boronic acid is the best starting point. |
Protocol 1: Minimizing Protodeboronation and Oxidation
This protocol outlines a robust procedure for setting up a Suzuki-Miyaura reaction to minimize common side reactions of the boronic acid.
Materials:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Anhydrous solvents (e.g., Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen) with a manifold/balloon setup
-
Degassed water (if required for the base)
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., anhydrous K₃PO₄, ground to a fine powder)
Procedure:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add the this compound, the aryl halide, and the powdered base under a positive flow of inert gas.
-
Solvent Degassing: Sparge the anhydrous solvent with inert gas for 20-30 minutes in a separate container to remove dissolved oxygen.[8]
-
Reaction Setup: Add the degassed solvent to the reaction flask via cannula or syringe. If using an air-stable precatalyst, it can be added with the other solids in Step 2. If using an air-sensitive catalyst like Pd₂(dba)₃ with a ligand, add it now as a solid in one portion (a "shot addition") under a strong flow of inert gas.[8]
-
Execution: Seal the flask, begin vigorous stirring, and heat to the desired reaction temperature. Monitor progress by TLC or LC-MS.
Part 2: Troubleshooting the Palladium Catalyst
If you have confirmed the stability of your boronic acid, the next step is to investigate the palladium catalyst itself. The deactivation of the catalyst is a common failure mode, often visually indicated by the formation of black, insoluble palladium metal.
FAQ 3: My boronic acid seems fine, but the reaction is sluggish or has died. What's wrong with my palladium catalyst?
The most common cause of palladium catalyst deactivation is the aggregation of the active Pd(0) species into catalytically inactive palladium black.[9] This can be caused by several factors:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and also degrade sensitive phosphine ligands that are crucial for its stability and activity.[9]
-
Ligand Dissociation/Degradation: The ligands stabilize the palladium atom and facilitate the catalytic cycle. If they are too labile or are degraded, the unprotected Pd(0) atoms can aggregate.
-
Sub-optimal Conditions: Incorrect solvent choice, temperature, or base can negatively impact catalyst stability and turnover.[9]
FAQ 4: How can I prevent my palladium catalyst from deactivating?
The key is to maintain a stable, soluble, and active Pd(0) complex throughout the reaction.
| Issue | Cause | Recommended Solution |
| Palladium Black Formation | Aggregation of Pd(0) | Use robust ligands (e.g., bulky, electron-rich phosphine ligands like SPhos, XPhos, RuPhos), maintain a strict inert atmosphere, and ensure adequate stirring.[9] |
| Poor Oxidative Addition | Unreactive aryl halide (esp. chlorides) | Use specialized, electron-rich ligands designed for activating C-Cl bonds (e.g., Buchwald-type biaryl phosphine ligands).[9] The reactivity trend is generally I > OTf ≈ Br > Cl.[9] |
| General Low Activity | Low catalyst loading, poor reagent quality | For a new reaction, consider increasing the catalyst loading from 1 mol% to 3-5 mol%.[9] Ensure all starting materials are pure, as impurities can poison the catalyst.[9] |
DIAGRAM: Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
This diagram shows the core steps of the Suzuki-Miyaura cycle and highlights where boronic acid degradation and catalyst deactivation occur.
Caption: Points of failure in the Suzuki-Miyaura catalytic cycle.
Part 3: Integrated Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue logically.
DIAGRAM: Troubleshooting Decision Tree
A step-by-step flowchart to diagnose and resolve common issues in Suzuki-Miyaura coupling reactions.
Caption: Logical workflow for troubleshooting a failed coupling reaction.
References
-
Palladium catalyst issues in cross-coupling reactions. Benchchem.
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. (2022).
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
-
Phenylboronic acid:Synthesis,reactions. ChemicalBook. (2023).
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics (2024).
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate (2020).
-
Protodeboronation. Wikipedia.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. (2017).
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES (2013).
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. (2022).
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate (2021).
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc. (2017).
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate (2013).
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI (2020).
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Self-condensation of phenylboronic acid. Reddit (2018).
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Coupling Purification of 5-Carboxy-2-ethoxyphenylboronic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of boron-containing impurities after Suzuki-Miyaura coupling reactions involving 5-Carboxy-2-ethoxyphenylboronic acid . The unique bifunctional nature of this reagent, possessing both a boronic acid and a carboxylic acid moiety, presents specific purification challenges that this guide aims to address with scientifically grounded and field-tested solutions.
I. Understanding the Challenge: The Nature of Boron Impurities
Following a Suzuki-Miyaura coupling, residual boron species can persist in the crude product mixture. These impurities primarily consist of:
-
Unreacted this compound: Excess reagent used to drive the reaction to completion.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules.[1]
-
Boronic Acid Degradation Products: Species arising from protodeboronation or oxidation of the boronic acid.[2]
-
Inorganic Boron Salts: Formed from the boronic acid under the basic reaction conditions.
The presence of the carboxylic acid group on the boronic acid starting material can complicate purification, as its solubility and reactivity are pH-dependent, often mimicking the behavior of the desired product if it also contains acidic functionalities.[3]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of your target molecule.
Issue 1: Persistent Boronic Acid Impurity Detected Post-Workup
Scenario: You've performed a standard aqueous workup, but NMR or LC-MS analysis of your crude product shows a significant amount of residual this compound.
Probable Cause: The dual acidic nature of the starting boronic acid and potentially your product makes simple pH-based extractions non-selective. A standard bicarbonate wash may not be sufficient to partition the boronic acid into the aqueous layer without also extracting some of your carboxylic acid-containing product.
Solutions:
A. Optimized Liquid-Liquid Extraction (LLE)
This is the first line of defense and often the most straightforward method. The key is to exploit the pKa difference between the boronic acid and the carboxylic acid on your product.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Perform an initial wash with a mild base. Instead of a strong base like 1M NaOH which will deprotonate both the boronic acid and the product's carboxylic acid, consider a carefully controlled wash with a dilute solution of a weaker base, or simply water if the product is significantly less polar than the boronic acid.[4]
-
For more effective removal, a wash with a 1-2 M aqueous solution of NaOH or KOH can be employed to convert the boronic acid into a highly water-soluble boronate salt.[4][5] Be aware this will likely extract your desired product as well if it bears a carboxylic acid.
-
If your product is extracted into the basic aqueous layer along with the boronic acid impurity, you can then carefully re-acidify the aqueous layer with cold 10% HCl until your product precipitates, leaving the more soluble boron species in solution.[6]
-
The precipitated product can then be isolated by filtration or extracted back into an organic solvent.
-
B. Scavenger Resins
For more challenging separations, or when LLE proves ineffective, scavenger resins provide a highly selective alternative.[7]
-
Mechanism of Action: These are solid-supported reagents with functional groups that selectively bind to and remove specific impurities from a solution. For boronic acids, resins functionalized with diols or amines are particularly effective.
-
Recommended Scavengers:
-
General Protocol for Scavenger Resin Use:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 2-4 equivalents relative to the impurity) to the solution.
-
Stir the mixture at room temperature for a specified time (usually 2-16 hours).
-
Remove the resin by simple filtration.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
| Method | Selectivity | Scalability | Cost | Key Consideration |
| Optimized LLE | Moderate | High | Low | Highly dependent on the pKa difference between impurity and product. |
| Scavenger Resins | High | Moderate | High | Excellent for final polishing steps and removing trace impurities. |
Issue 2: Product and Boron Impurities Co-elute During Column Chromatography
Scenario: You've attempted purification by silica gel chromatography, but the desired product and boron-containing impurities have very similar Rf values, leading to poor separation.
Probable Cause: The polarity of this compound can be similar to that of the biaryl product, especially if the product also contains polar functional groups. Standard silica gel may not provide sufficient resolution.
Solutions:
A. Modify the Stationary Phase
-
Alumina Chromatography: Using neutral or basic alumina can sometimes provide different selectivity compared to acidic silica gel, aiding in the separation of acidic compounds.[11]
-
Boric Acid-Treated Silica: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters and may alter the elution profile of boronic acids, potentially improving separation.[12]
B. Adjust the Mobile Phase
-
For highly polar compounds, standard solvent systems like hexanes/ethyl acetate may be unsuitable.[5]
-
Alternative Solvent Systems: Consider using a more polar mobile phase, such as a gradient of methanol in dichloromethane (e.g., 5-10% MeOH in CH₂Cl₂), which can improve the chromatography of polar compounds.[5]
-
Mobile Phase Additives: Adding a small amount of acetic acid or another modifier to the eluent can sometimes improve peak shape and resolution for acidic compounds.
C. Recrystallization
If your product is a solid, recrystallization is a powerful purification technique that can be more effective and scalable than chromatography.[13]
-
Principle: This method relies on the difference in solubility between your product and the impurities in a given solvent at different temperatures.[14]
-
Step-by-Step Protocol:
-
Select a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.[14]
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Isolate the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum.
-
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
III. Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove boron impurities from my final compound, especially in a drug development context?
A1: Boron-containing reagents, such as bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (BBA), have been identified as potential mutagens.[15] Regulatory bodies like the International Council for Harmonisation (ICH) classify them as impurities that need to be controlled to very low levels in active pharmaceutical ingredients (APIs).[15] Beyond toxicity, boron impurities can also negatively impact the physical and chemical properties of the API, potentially affecting its stability, solubility, and therapeutic efficacy.[16]
Q2: What analytical techniques are best for detecting and quantifying residual boron?
A2:
-
For specific boronic acid species: HPLC, GC-MS (after derivatization), and LC-MS are effective for identifying and quantifying the starting boronic acid and related organic byproducts.[15][17]
-
For total boron content: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most sensitive method for determining the total elemental boron concentration in a sample, which is often required for regulatory submissions.[15][18][19]
Q3: Can I use a boronic ester instead of the boronic acid to simplify purification?
A3: Yes, using a boronic ester, such as the pinacol ester, is a common strategy. Boronic esters are generally less polar and more stable than their corresponding acids, which can simplify chromatography.[20] However, you will then have to remove the pinacol or other diol byproducts post-reaction, which can sometimes be challenging.[21]
Q4: My reaction is not going to completion, leaving a lot of unreacted boronic acid. What should I check first?
A4: Before focusing on purification, ensure your reaction is optimized. For Suzuki couplings involving carboxylic acid-functionalized boronic acids, several factors can be critical:
-
Catalyst Deactivation: The carboxylate group can coordinate to the palladium center and inhibit catalysis.[3] Trying a different catalyst or ligand system may be necessary.
-
Base and Solvent Choice: The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. The solubility of your specific boronic acid in the chosen solvent system is also crucial.[3][22]
-
Inert Atmosphere: Oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere like nitrogen or argon.[22]
Q5: Are there any non-chromatographic methods to remove boronic acid besides basic extraction?
A5: Yes. One method involves converting the boronic acid into a volatile derivative. For instance, treatment with methanol can form a volatile methyl ester of the boronic acid, which can then be removed by evaporation, often as an azeotrope.[5] This approach is particularly useful in specific contexts, such as in carbohydrate chemistry.
IV. References
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Available at: [Link]
-
Amerigo Scientific. Scavenger Resins. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
-
Supra Sciences. Solid-Supported Scavengers. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? Available at: [Link]
-
Oxford Academic. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Waters. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Bio-protocol. (2018). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
ResearchGate. (2002). Boron Determination—A Review of Analytical Methods. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Reddit. (2022). Best way to remove pinacol post suzuki. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Reddit. (2022). Best way to remove pinacol post suzuki. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. silicycle.com [silicycle.com]
- 9. suprasciences.com [suprasciences.com]
- 10. Thermo Scientific Pierce Boronic Acid Resin 10 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 17. waters.com [waters.com]
- 18. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 5-Carboxy-2-ethoxyphenylboronic acid vs. 5-carboxy-2-chlorophenylboronic acid in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide for Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, particularly in the construction of biaryl scaffolds prevalent in many pharmaceutical agents.[1][2] The choice of the boronic acid partner is critical, as its electronic and steric properties directly govern reaction efficiency, yield, and scope.
This guide provides an in-depth, objective comparison of two structurally similar yet electronically distinct arylboronic acids: 5-Carboxy-2-ethoxyphenylboronic acid and 5-carboxy-2-chlorophenylboronic acid . We will dissect the fundamental principles governing their reactivity, supported by mechanistic insights and a representative experimental protocol, to empower researchers to make informed decisions in their synthetic endeavors.
Molecular Profile and Physicochemical Properties
Both molecules share a common phenylboronic acid backbone with a carboxylic acid at the 5-position. The key point of divergence lies in the substituent at the 2-position (ortho to the boronic acid): an electron-donating ethoxy group versus an electron-withdrawing chloro group. This seemingly subtle difference has profound implications for their chemical behavior.
| Property | This compound | 5-carboxy-2-chlorophenylboronic acid |
| Structure | ||
| CAS Number | 1451391-73-3[3] | 913835-75-3[4] |
| Molecular Formula | C₉H₁₁BO₅[3] | C₇H₆BClO₄[4] |
| Molecular Weight | 209.99 g/mol [3] | 200.4 g/mol [4] |
| Appearance | White to off-white powder/crystal | White to off-white powder/crystal[5] |
| Key Applications | Suzuki-Miyaura coupling, synthesis of APIs, molecular probes, specialty materials.[6] | Suzuki-Miyaura coupling, synthesis of pharmaceuticals, agrochemicals, sensor materials.[7] |
The Decisive Factor: Electronic Effects on Reactivity
The efficiency of the Suzuki-Miyaura reaction is largely dictated by the rate of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] For arylboronic acids, the transmetalation step—the transfer of the aryl group from the boron atom to the palladium center—is often the rate-determining step.[10] The rate of this step is highly sensitive to the electronic nature of the aryl group being transferred.
The Suzuki-Miyaura Catalytic Cycle```dot
// Nodes Pd0 [label="Pd(0)L₂ (A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar¹-Pd(II)-X (B)\ncis/trans Isomerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaseAct [label="Base Activation", shape=plaintext, fontcolor="#202124"]; ArPdOH [label="Ar¹-Pd(II)-OH (C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Rate-Determining Step)", shape=plaintext, fontcolor="#202124"]; ArPdAr [label="Ar¹-Pd(II)-Ar² (E)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for layout ArX [label="Ar¹-X", shape=none, fontcolor="#202124"]; ArBOH [label="Ar²-B(OH)₂ + Base", shape=none, fontcolor="#202124"]; Boronate [label="[Ar²-B(OH)₃]⁻ (D)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArAr [label="Ar¹-Ar²", shape=none, fontcolor="#202124"];
// Edges Pd0 -> ArPdX [label=" Ar¹-X", headport="w", tailport="e"]; ArX -> OxAdd [style=invis]; OxAdd -> ArPdX [style=invis]; ArPdX -> ArPdOH [label=" Base\n(-HX)", headport="s", tailport="s"]; ArPdOH -> ArPdAr [label=" [Ar²-B(OH)₃]⁻ (D)", headport="w", tailport="e"]; ArBOH -> Boronate [style=invis]; Boronate -> Transmetal [style=invis]; Transmetal -> ArPdAr [style=invis]; ArPdAr -> Pd0 [label=" Ar¹-Ar²", headport="n", tailport="n"]; RedElim -> Pd0 [style=invis]; ArAr -> RedElim [style=invis]; }
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen, which can deactivate the palladium catalyst, is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C for the ethoxy derivative, 110 °C for the chloro derivative) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic base and boron byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Strategic Recommendations
The choice between this compound and 5-carboxy-2-chlorophenylboronic acid is a choice between reactivity and desired functionality.
-
Choose this compound when:
-
High reactivity and efficiency are paramount. Its electron-donating nature facilitates faster reactions, higher yields, and milder conditions, making it ideal for complex syntheses or when working with sensitive substrates.
-
The ethoxy group is a desired feature in the final target molecule or can be easily modified in subsequent steps.
-
-
Choose 5-carboxy-2-chlorophenylboronic acid when:
-
The chloro-substituted biaryl is the specific target scaffold. The chloro group provides a valuable synthetic handle for further functionalization through subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution.
-
A slower, more controlled reaction is acceptable, and conditions can be optimized (e.g., higher temperature, more active catalyst system) to achieve a satisfactory yield.
-
By understanding the fundamental electronic principles that differentiate these two reagents, researchers can strategically select the optimal building block, saving valuable time and resources while enhancing the overall efficiency of their drug discovery and development programs.
References
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
This compound. MySkinRecipes. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
This compound. MySkinRecipes. [Link]
-
Effect of steric bulk on phenyl boronic acids and aryl halides. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. [Link]
-
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"5-Carboxy-2-ethoxyphenylboronic acid" performance with different palladium ligands
Beginning Investigations into Coupling
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A Senior Application Scientist's Guide to Validating Suzuki-Miyaura Cross-Coupling Reactions of 5-Carboxy-2-ethoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of novel biaryl compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool in this endeavor.[1] This guide provides an in-depth technical comparison of analytical methods for validating the reaction products of a key building block, 5-Carboxy-2-ethoxyphenylboronic acid . The focus is on providing not just procedural steps, but the scientific rationale behind the selection and application of these techniques to ensure robust and reliable results.
This compound is a valuable reagent in organic synthesis, particularly for creating complex biaryl compounds used in the development of pharmaceuticals and agrochemicals.[2] Its carboxylic acid and ethoxy groups offer opportunities for further functionalization and improved solubility, making it a versatile component in the design of active pharmaceutical ingredients (APIs) and molecular probes.[2]
This guide will use the Suzuki-Miyaura coupling of this compound with 4-bromoanisole to form 4'-methoxy-4-ethoxy-biphenyl-3-carboxylic acid as a representative example to illustrate the application of various analytical techniques.
The Reaction: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (4-bromoanisole).[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Analytical Methodologies: A Comparative Analysis
The validation of the reaction's success requires a multi-faceted analytical approach to identify and quantify the starting materials, the desired product, and any potential byproducts. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable tool for monitoring the progress of the reaction and determining the purity of the final product. Its ability to separate components in a complex mixture with high resolution makes it ideal for quantifying the consumption of reactants and the formation of the product.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By carefully selecting the column chemistry and mobile phase composition, a robust separation of the starting materials, product, and impurities can be achieved.
Experimental Protocol: A Self-Validating System
A robust HPLC method should be able to clearly resolve the starting materials (this compound and 4-bromoanisole), the desired product (4'-methoxy-4-ethoxy-biphenyl-3-carboxylic acid), and potential byproducts such as homocoupling products or unreacted intermediates.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase is well-suited for separating the aromatic compounds involved in the reaction. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and aids in the ionization of the carboxylic acid group for better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic solvent that provides good elution strength for the analytes. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to effectively separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation: The chromatogram will show distinct peaks for each component, with the retention time being a characteristic identifier. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis. By running standards of the starting materials and the purified product, a calibration curve can be generated to accurately determine the concentration of each component in the reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing a powerful tool for the unambiguous identification of reaction components.
Principle of Operation: After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a highly specific molecular weight for each compound, confirming its identity. LC-MS/MS can be used for even greater specificity by fragmenting the parent ion and analyzing the resulting daughter ions.[3][4]
Experimental Protocol:
The LC conditions are often similar to those used for HPLC analysis. The mass spectrometer settings will need to be optimized for the specific analytes.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules. Negative mode is chosen to deprotonate the carboxylic acid, forming [M-H]⁻ ions. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole analyzers are robust and widely used for routine analysis, while TOF analyzers offer higher mass accuracy. |
| Scan Range | 100 - 500 m/z | This range will cover the molecular weights of the expected reactants and products. |
Data Interpretation: The mass spectrum for each chromatographic peak will show the molecular ion corresponding to the compound's molecular weight. For example, this compound (MW: 210.0) would show a peak at an m/z of approximately 209.0 in negative ESI mode. The biaryl product, 4'-methoxy-4-ethoxy-biphenyl-3-carboxylic acid (MW: 286.3), would show a peak around m/z 285.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of the reaction product. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms in a molecule.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing information about the functional groups and neighboring atoms.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | These are common deuterated solvents that dissolve a wide range of organic compounds. |
| Spectrometer | 400 MHz or higher | Higher field strengths provide better resolution and sensitivity. |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC | A suite of 1D and 2D NMR experiments is necessary for complete structural assignment.[5] |
Data Interpretation:
-
¹H NMR: The ¹H NMR spectrum will show signals for each unique proton in the molecule. The chemical shift indicates the type of proton (e.g., aromatic, aliphatic), the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For the product, 4'-methoxy-4-ethoxy-biphenyl-3-carboxylic acid, one would expect to see characteristic signals for the ethoxy and methoxy groups, as well as the distinct aromatic protons of the biphenyl system.
-
¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift provides information about the carbon's hybridization and functional group. For example, the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170 ppm). The number of signals can confirm the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide information about the connectivity between atoms, allowing for the unambiguous assignment of all ¹H and ¹³C signals and confirming the final structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Group Transformation
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.
Principle of Operation: FT-IR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum that acts as a molecular "fingerprint."
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Sampling | Attenuated Total Reflectance (ATR) or KBr pellet | ATR is a convenient method for analyzing solid and liquid samples directly. |
| Spectral Range | 4000 - 400 cm⁻¹ | This is the standard mid-infrared region where most organic functional groups absorb. |
Data Interpretation:
In the context of our example reaction, the FT-IR spectrum of the starting material, this compound, will show a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and the boronic acid group, a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and B-O stretching vibrations.[6][7] The product, 4'-methoxy-4-ethoxy-biphenyl-3-carboxylic acid, will retain the broad O-H and C=O stretches of the carboxylic acid but will lack the characteristic B-O stretches of the boronic acid. New bands corresponding to the biphenyl C-C stretching and aromatic C-H bending will appear.[8]
Comparative Performance of Analytical Methods
| Analytical Method | Primary Application | Advantages | Disadvantages |
| HPLC | Purity assessment, quantification, reaction monitoring | High resolution, excellent quantitation, robust and reliable | Does not provide definitive structural information |
| LC-MS | Compound identification, impurity profiling | High specificity, provides molecular weight information, sensitive | Can be less quantitative than HPLC with UV detection, matrix effects can be an issue |
| NMR | Structural elucidation, confirmation of product identity | Provides detailed structural information, non-destructive | Lower sensitivity than MS, requires more sample, can be time-consuming |
| FT-IR | Functional group analysis, rapid reaction monitoring | Fast, simple, requires minimal sample preparation | Provides limited structural information, not suitable for complex mixture analysis |
Workflow for Validating Reaction Products
A logical and efficient workflow for validating the reaction products of this compound would be as follows:
Caption: Workflow for reaction validation.
Conclusion
The successful synthesis and validation of reaction products derived from this compound require a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC provides the quantitative backbone for assessing purity and reaction kinetics. LC-MS offers definitive molecular weight confirmation. NMR spectroscopy stands as the ultimate tool for unequivocal structural elucidation. Finally, FT-IR serves as a rapid and convenient method for monitoring functional group transformations. By employing these techniques in a logical workflow, researchers can ensure the integrity and quality of their synthesized compounds, a critical aspect of drug discovery and development.
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
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NIST WebBook. Biphenyl-4-carboxylic acid. Available at: [Link]
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Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]
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ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: [Link]
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PubMed. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Available at: [Link]
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DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]
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The Royal Society of Chemistry. carbon bond construction using boronic acids and aryl methyl sulfides: Orthogonal reactivity in Suzuki-‐type couplings. Available at: [Link]
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Ord, B. IR: carboxylic acids. Available at: [Link]
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ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]
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ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]
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Arkivoc. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]
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ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
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A Comparative Guide to LC-MS Analysis for Monitoring the Suzuki Reaction of 5-Carboxy-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds that are often the backbone of novel therapeutics.[1] The reaction's versatility, functional group tolerance, and relatively mild conditions have cemented its importance in the pharmaceutical industry.[1][2] However, to transition a promising reaction from a laboratory curiosity to a robust, scalable process, meticulous monitoring of its progress is paramount. This guide provides an in-depth technical comparison of analytical methodologies for tracking the Suzuki reaction of a challenging substrate, 5-Carboxy-2-ethoxyphenylboronic acid, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge: Analyzing a Multifunctional Substrate
This compound presents a unique analytical challenge due to its combination of a polar carboxylic acid group and a moderately nonpolar ethoxy-phenyl structure. This duality can complicate separation and detection by traditional methods. Furthermore, like all Suzuki reactions, the reaction mixture is a complex soup of starting materials, reagents, catalyst, product, and potential byproducts. Effective monitoring requires a technique that can resolve and quantify each of these components with high sensitivity and specificity.
The Gold Standard: LC-MS for In-Depth Reaction Profiling
For the Suzuki reaction of this compound, LC-MS emerges as the preeminent analytical tool. Its ability to separate compounds based on their polarity and then identify them by their mass-to-charge ratio provides an unparalleled level of detail about the reaction's progress.
Experimental Protocol: A Self-Validating LC-MS Method
The following protocol is designed to provide a robust and reliable method for monitoring the Suzuki reaction of this compound. The choices made in this protocol are grounded in the principles of chromatographic separation of polar organic molecules and mass spectrometric detection.
1. Sample Preparation:
-
Objective: To prepare a representative sample of the reaction mixture that is compatible with the LC-MS system.
-
Procedure:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Quench the reaction in the aliquot immediately by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates the palladium catalyst.
-
Vortex the quenched sample thoroughly.
-
Centrifuge the sample to pellet the precipitated catalyst and any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point. For polar analytes like our carboxylic acid-containing boronic acid, a column with enhanced polar retention, such as a polar-endcapped C18 or a phenyl-hexyl phase, can provide better separation.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is necessary to separate the polar starting material from the more nonpolar product and byproducts. A typical gradient might start at 5% B, ramp to 95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min for a standard analytical column.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is ideal for the polar molecules in this reaction.
-
Polarity: Both positive and negative ion modes should be evaluated. The carboxylic acid will deprotonate readily in negative ion mode, providing a strong [M-H]⁻ signal. The ethoxy group and the aromatic ring can be protonated in positive ion mode to give an [M+H]⁺ signal. The choice of polarity will depend on which provides the best sensitivity for all compounds of interest.
-
Data Acquisition: Full scan mode is useful for initial method development to identify all components in the mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and specificity.
-
Data Analysis and Interpretation
The primary output of an LC-MS analysis is a chromatogram showing the separation of compounds over time, with each peak corresponding to a specific mass-to-charge ratio. By integrating the area under the curve for each peak, the relative amounts of the starting material, product, and any byproducts can be quantified over the course of the reaction. This allows for the determination of reaction kinetics, conversion rates, and the formation of impurities.
Visualizing the Workflow
Caption: Workflow for LC-MS monitoring of a Suzuki reaction.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers the most comprehensive solution, it is important to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio. | High sensitivity and specificity; separates polar and nonpolar compounds; provides molecular weight information for unknown byproducts; quantitative. | Higher cost and complexity of instrumentation. |
| TLC (Thin-Layer Chromatography) | Separation by polarity on a solid phase. | Simple, fast, and inexpensive for qualitative monitoring.[3] | Low resolution; difficult to quantify; may not separate structurally similar byproducts. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds by boiling point, detection by mass-to-charge ratio. | High resolution for volatile compounds. | Not suitable for non-volatile, polar compounds like this compound without derivatization, which adds complexity and potential for artifacts.[4][5] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation of all components; can be quantitative.[6] | Lower sensitivity than MS; complex mixtures can lead to overlapping signals, making quantification difficult; requires higher concentrations. |
The Causality Behind Experimental Choices
The choice of LC-MS is driven by the need for a method that can handle the chemical diversity of the Suzuki reaction mixture. The carboxylic acid functionality of the starting material makes it highly polar and non-volatile, immediately ruling out GC-MS as a primary technique without cumbersome derivatization.[5] While TLC is a valuable and rapid qualitative tool for a quick check of reaction completion, it lacks the resolving power and quantitative capabilities necessary for detailed kinetic analysis and impurity profiling.[3] NMR, while unparalleled for structural confirmation, often struggles with the low concentrations of reaction intermediates and byproducts, and signal overlap in complex mixtures can be a significant challenge for accurate quantification.[6]
LC-MS, on the other hand, is perfectly suited to this challenge. Reversed-phase chromatography effectively separates the polar starting material from the less polar product. ESI is a soft ionization technique that keeps the molecules intact, providing clear molecular weight information. The high sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level byproducts, which is critical for process optimization and ensuring the purity of the final active pharmaceutical ingredient (API).
Common Byproducts to Monitor
A robust analytical method must be able to identify and quantify not just the desired product, but also common byproducts of the Suzuki reaction. For this compound, these may include:
-
Homocoupling of the boronic acid: This results in a symmetrical biaryl byproduct.
-
Protodeborylation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-ethoxybenzoic acid.[7]
-
Palladium black: Precipitation of the palladium catalyst, indicating catalyst deactivation.[7]
LC-MS is particularly adept at identifying these byproducts, as their different masses and polarities allow for their separation and identification.
The Suzuki Reaction Mechanism: A Refresher
Understanding the catalytic cycle of the Suzuki reaction is crucial for interpreting the analytical data.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The three key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.[8]
-
Reductive Elimination: The two organic groups are coupled, forming the product and regenerating the palladium(0) catalyst.[8]
By monitoring the disappearance of the starting materials and the appearance of the product, LC-MS provides a real-time window into the efficiency of this catalytic cycle.
Conclusion: The Authoritative Choice for Pharmaceutical Development
For the development of robust and scalable Suzuki reactions in the pharmaceutical industry, LC-MS is not just a superior analytical technique; it is an essential one. Its ability to provide sensitive, specific, and quantitative data on the entire reaction profile—from starting materials and product to trace-level impurities—is unmatched by other common laboratory techniques. By embracing the detailed insights offered by LC-MS, researchers and drug development professionals can accelerate the optimization of synthetic routes, ensure the quality and purity of their compounds, and ultimately, bring new medicines to patients more efficiently and safely.
References
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Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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U.S. National Library of Medicine. (2021, February 27). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. Retrieved from [Link]
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Advion Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
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Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Retrieved from [Link]
-
AIP Publishing. (2020, November 6). In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). LC-NMR coupling technology: Recent advancements and applications in natural products analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 5-Carboxy-2-ethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals. The judicious selection of the boronic acid coupling partner is paramount to the success of these synthetic endeavors, profoundly influencing reaction yields, kinetics, and overall efficiency. This guide provides an in-depth technical comparison of 5-Carboxy-2-ethoxyphenylboronic acid with alternative coupling reagents, supported by established chemical principles and representative experimental data.
The Unique Profile of this compound: A Duality of Effects
This compound presents a fascinating case study in the Suzuki-Miyaura reaction due to the presence of two functionally distinct substituents on the phenyl ring: an electron-donating ethoxy group (-OEt) at the ortho position and an electron-withdrawing carboxylic acid group (-COOH) at the meta position relative to the boronic acid. This duality creates a nuanced electronic environment that directly impacts the key steps of the catalytic cycle.
The electron-donating nature of the ethoxy group is generally beneficial for the Suzuki-Miyaura coupling. It increases the electron density on the phenyl ring, which can facilitate the crucial transmetalation step of the catalytic cycle, often leading to higher reaction rates and yields. Conversely, the electron-withdrawing carboxylic acid group can present challenges. The carboxylate, formed under the basic reaction conditions, has the potential to coordinate with the palladium catalyst, which can sometimes lead to catalyst deactivation or inhibition.[1] Therefore, the performance of this compound is a result of the interplay between these opposing electronic effects.
Performance Benchmarking: A Comparative Analysis
While direct, head-to-head comparative studies for this compound against a wide range of alternatives under identical conditions are not extensively documented in peer-reviewed literature, we can construct a robust comparative framework based on the well-established principles of the Suzuki-Miyaura reaction and data from analogous systems.
The following tables provide a logical comparison of the expected performance of this compound with boronic acids featuring solely electron-donating, electron-withdrawing, or neutral substituents.
Table 1: Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Class | Representative Example | Expected Relative Reactivity | Key Considerations |
| Electron-Donating Group (EDG) | 4-Methoxyphenylboronic acid | High | Generally fast reaction rates and high yields. The EDG enhances the nucleophilicity of the aryl group, facilitating transmetalation. |
| Electron-Withdrawing Group (EWG) | 4-Formylphenylboronic acid | Moderate to Low | Can lead to slower reaction rates. Optimized conditions (e.g., specific catalysts, ligands, and strong bases) are often required to achieve good yields.[2] |
| Neutral | Phenylboronic acid | Moderate | Serves as a good baseline for comparison. Performance is generally reliable under standard conditions. |
| Mixed Substituents (EDG & EWG) | This compound | Moderate | The activating effect of the ethoxy group can be tempered by the potentially inhibitory effect of the carboxylate. Reaction optimization is key. The carboxylic acid moiety also offers a valuable handle for post-coupling functionalization. |
Alternative Coupling Reagents: Expanding the Synthetic Toolkit
Beyond substituted boronic acids, other organometallic reagents can be employed for the synthesis of biaryl compounds. Each class of reagent has its own set of advantages and disadvantages.
Table 2: Comparison of Alternative Coupling Reagents
| Coupling Reagent Class | Name Reaction | Key Advantages | Key Disadvantages |
| Organostannanes | Stille Coupling | Generally mild reaction conditions and high functional group tolerance.[3][4] | High toxicity of organotin compounds and difficulty in removing tin byproducts.[4] |
| Organosilanes | Hiyama Coupling | Low toxicity and high stability of organosilane reagents.[5] | Often requires an activating agent (e.g., fluoride ions) and may have a more limited commercial availability compared to boronic acids.[5] |
| Organozincs | Negishi Coupling | High reactivity, often allowing for lower reaction temperatures. | High sensitivity to air and moisture, and potentially lower functional group tolerance compared to Suzuki coupling.[4] |
| Grignard Reagents | Kumada Coupling | High reactivity and ready availability of Grignard reagents. | Limited functional group tolerance due to the high basicity and nucleophilicity of the reagents. |
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
Triphenylphosphine (PPh₃; 8 mol%)
-
Potassium carbonate (K₂CO₃; 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.08 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using an Alternative Boronic Acid (e.g., 4-Methoxyphenylboronic acid)
The procedure is identical to Protocol 1, with the substitution of this compound with 1.2 equivalents of 4-methoxyphenylboronic acid. Due to the presence of a strong electron-donating group, this reaction may proceed faster and at a slightly lower temperature.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting a coupling reagent.
Caption: A decision workflow for selecting the appropriate coupling reagent.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the synthetic chemist's arsenal. Its unique combination of an electron-donating and an electron-withdrawing group provides a balance of reactivity and functionality. While it may require more careful optimization of reaction conditions compared to simple electron-rich boronic acids, the presence of the carboxylic acid group offers a significant advantage for subsequent synthetic transformations, making it an excellent choice for the construction of complex molecules in drug discovery and materials science.
The continued development of more active and robust palladium catalysts and a deeper understanding of the subtle mechanistic details of the Suzuki-Miyaura reaction will undoubtedly further expand the utility of functionalized boronic acids like this compound, enabling the synthesis of increasingly complex and innovative molecular architectures.
References
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). ResearchGate. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2012). ResearchGate. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI. [Link]
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2021). National Institutes of Health. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). pubs.acs.org. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012). The Journal of Organic Chemistry. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
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Navigating Reaction Pathways: A Comparative Guide to DFT and Experimental Studies of 5-Carboxy-2-ethoxyphenylboronic Acid Reactions
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks. Among them, 5-Carboxy-2-ethoxyphenylboronic acid stands out due to its unique substitution pattern, offering medicinal chemists a versatile scaffold for creating complex molecular architectures. However, its utility is intrinsically linked to its reactivity and stability. Unraveling the intricate dance of atoms during its chemical transformations—specifically, mapping the transition states—is paramount for optimizing reaction conditions, maximizing yields, and minimizing impurities.
This guide provides an in-depth comparison of the two principal methodologies for investigating these fleeting, high-energy transition states: Density Functional Theory (DFT) calculations and traditional experimental techniques . We will move beyond a simple listing of protocols to explain the causality behind methodological choices, offering a synergistic view for researchers, scientists, and drug development professionals. Our focus is to demonstrate how the predictive power of computational chemistry, when benchmarked against empirical data, provides a comprehensive understanding of reaction mechanisms.
The Duality of Mechanistic Investigation: Computation vs. Experiment
Understanding a reaction mechanism is akin to filming a movie of the atomic interactions. Experimental methods are like taking snapshots at different points in time, from which we infer the action. Computational methods, like DFT, allow us to generate the entire movie, frame by frame, including the highest-energy frame—the transition state.
| Feature | Density Functional Theory (DFT) Studies | Experimental Mechanistic Studies |
| Primary Output | Geometries & energies of all species (reactants, intermediates, transition states, products).[1] | Reaction rates, product distributions, detection of intermediates. |
| Key Strengths | Direct visualization of transition state structures; prediction of reaction barriers (kinetics); exploration of hypothetical pathways.[1][2][3] | Provides real-world, bulk-level data; direct measurement of kinetic parameters; validation of computational models. |
| Key Limitations | Accuracy depends heavily on the chosen functional and basis set; solvent effects can be challenging to model perfectly; computationally expensive for large systems.[2][3] | Transition states are not directly observable; intermediates can be too transient to detect; requires significant empirical optimization. |
| Typical Application | In-silico screening of catalysts/ligands; rationalizing observed selectivity; predicting competing side reactions.[1][4][5] | Kinetic analysis (e.g., Arrhenius plots); Kinetic Isotope Effect (KIE) studies; in-situ spectroscopic monitoring (e.g., ReactIR, NMR). |
Core Reactions of Arylboronic Acids: A Mechanistic Deep Dive
For a molecule like this compound, three reaction pathways are of primary concern in a synthetic context: the desired productive reaction (Suzuki-Miyaura coupling) and two common degradative pathways (protodeboronation and trimerization).
The Productive Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. DFT has been instrumental in elucidating its catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-determining and its transition state is of intense interest.
DFT studies reveal that the base plays a crucial role, activating the boronic acid to form a more nucleophilic boronate species.[7][8] The transition state for transmetalation typically involves a bridging hydroxide or alkoxide ligand that facilitates the transfer of the aryl group from a tetracoordinate boron center to the palladium atom.[7]
The Degradative Pathway I: Protodeboronation
Protodeboronation is a common side reaction that replaces the boronic acid group with a hydrogen atom, leading to yield loss. This is particularly relevant for electron-rich arylboronic acids or under non-optimal pH conditions. Computational studies on analogous molecules suggest this can occur via various transition states, often involving water or other proton sources, where the C-B bond is cleaved. Understanding the energy barrier of this transition state relative to the desired coupling reaction is critical for process optimization.
The Degradative Pathway II: Boroxine Formation
Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[9] This dehydration is reversible, but the formation of boroxine can sequester the active monomeric boronic acid, impacting reaction kinetics.[9][10] DFT calculations show that the mechanism involves a stepwise condensation, with transition states featuring tetracoordinate boron intermediates as water molecules are eliminated.[11] The thermodynamics of boroxine formation are highly dependent on the electronic nature of the substituents on the aryl ring and the concentration of water in the system.[12][13]
Visualizing Reaction Pathways with DFT
A key advantage of DFT is its ability to map out the entire energy landscape of a reaction. This is often visualized in a reaction coordinate diagram.
Caption: A generalized reaction coordinate diagram for a Suzuki-Miyaura coupling.
Experimental Protocols for Validation and Comparison
Computational results are powerful but remain theoretical until validated by experiment. Here, we outline protocols for both a DFT study and a complementary experimental technique.
Protocol 1: DFT Workflow for Transition State (TS) Analysis
This protocol outlines the general steps to locate the transmetalation transition state for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Objective: To find the geometry and energy of the rate-determining transition state.
Methodology:
-
Model Construction: Build the initial structures of the reactants: the palladium(II) intermediate (e.g., L₂Pd(Ar)(Br)), and the activated boronate ([5-Carboxy-2-ethoxyphenyl-B(OH)₃]⁻).
-
Geometry Optimization: Perform geometry optimizations on all reactant, intermediate, and product structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial structures, with a more advanced basis set like def2-TZVP for final energies).[6][14]
-
Transition State Search:
-
TS Validation (Self-Validation System):
-
Frequency Calculation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-B bond breaking and the C-Pd bond forming).[1]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation must be performed to confirm that the located TS connects the correct reactant and product intermediates on the potential energy surface.
-
-
Energy Calculation: Compute the single-point energies of all optimized structures, including zero-point energy corrections and thermal corrections, to determine the Gibbs free energy of activation (ΔG‡).
Protocol 2: Experimental Workflow for Kinetic Analysis via ¹H NMR
Objective: To experimentally determine the reaction rate and activation energy to benchmark against DFT calculations.
Methodology:
-
Reaction Setup: In an NMR tube, combine this compound, the aryl bromide, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a high-boiling NMR solvent (e.g., DMSO-d₆). Include an internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signal of a unique proton on the product molecule and compare it to the integration of the internal standard at each time point.
-
Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate.
-
-
Activation Energy Determination:
-
Repeat steps 1-3 at several different temperatures (e.g., 80°C, 90°C, 100°C, 110°C).
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is equal to -Ea/R, from which the experimental activation energy (Ea) can be determined. This Ea can then be compared to the DFT-calculated enthalpy of activation (ΔH‡).
-
A Synergistic Workflow: Integrating Theory and Practice
Neither DFT nor experimental work in isolation provides a complete picture. The most powerful insights are generated when they are used in a complementary fashion.
Caption: A workflow showing the synergy between experimental and DFT studies.
This integrated approach is a self-validating system. If experimental results contradict DFT predictions, it compels the computational chemist to refine their model (e.g., by choosing a different functional, including explicit solvent molecules, or considering an alternative mechanistic pathway).[15] Conversely, DFT can predict the outcome of costly experiments, guiding researchers to the most promising conditions, thereby accelerating the development timeline.[1][3]
For professionals in drug development, this synergy is not merely academic. It translates directly into tangible benefits: faster route scouting, improved process safety by understanding potentially exothermic side reactions, and higher purity of the final active pharmaceutical ingredient (API) by rationally minimizing byproducts. By combining the predictive power of DFT with the definitive results of empirical testing, we can navigate the complex reactivity of crucial building blocks like this compound with greater confidence and efficiency.
References
- Title: Density Functional Theory Studies of Reaction Mechanisms in Organometallic Catalysis Source: Google Cloud URL
- Title: The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study Source: Journal of the American Chemical Society - ACS Publications URL
- Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: Organometallics - ACS Publications URL
- Title: Suzuki–Miyaura coupling revisited: an integrated computational study Source: RSC Publishing URL
- Title: Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF Source: ResearchGate URL
- Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES URL
- Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates...
- Title: Boroxine formation reaction mechanism as calculated by DFT.
- Title: Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide Source: RSC Publishing URL
- Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Title: A Review on Computational Density Functional Theory Material Modelling Application in catalytic studies Source: ResearchGate URL
- Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES URL
- Title: Density functional theory methods applied to homogeneous and heterogeneous catalysis Source: RSC Publishing URL
- Title: Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation.
- Title: A Review on Computational Density Functional Theory Material Modelling Application in catalytic studies Source: African Journal of Biomedical Research URL
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The Ortho Effect in Arylboronic Acid Synthesis: A Yield Comparison of 5-Carboxy-2-ethoxyphenylboronic Acid and its Unsubstituted Counterpart
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, arylboronic acids stand as indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The yield of their synthesis is a critical factor for the economic viability and efficiency of multi-step synthetic routes in pharmaceutical and materials science research. This guide provides an in-depth comparison of the synthetic yields of two closely related arylboronic acids: 5-Carboxy-2-ethoxyphenylboronic acid and its structural analog lacking the ortho-ethoxy group, 3-carboxyphenylboronic acid. Through a detailed analysis of established synthetic protocols and the underlying chemical principles, we aim to elucidate the impact of the ortho-ethoxy substituent on the overall reaction yield.
Executive Summary of Yield Comparison
| Compound | Common Synthetic Route | Reported Yield |
| 3-Carboxyphenylboronic acid | Hydrolysis of 3-cyanophenylboronic acid | 89%[1] |
| This compound | Multi-step synthesis from a substituted toluene (projected) | Yield not explicitly reported; expected to be lower due to steric hindrance and potential side reactions. |
This guide will delve into the experimental details of the established synthesis of 3-carboxyphenylboronic acid and propose a plausible synthetic pathway for its ortho-ethoxylated counterpart. The subsequent discussion will focus on the mechanistic implications of the ethoxy group, providing a scientific rationale for the anticipated differences in yield.
The Standard: High-Yield Synthesis of 3-Carboxyphenylboronic Acid
A common and efficient method for the preparation of 3-carboxyphenylboronic acid involves the hydrolysis of 3-cyanophenylboronic acid. This two-step process, starting from the commercially available cyano-precursor, is known for its high efficiency.
Experimental Protocol: Synthesis of 3-Carboxyphenylboronic Acid[1]
Step 1: Hydrolysis of 3-Cyanophenylboronic Acid
-
Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.
-
Add 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder.
-
Heat the suspension to 175 °C and maintain for 3 hours.
-
Cool the reaction mixture and dilute with 60 mL of water.
-
Adjust the pH to 2-3 with a 32% hydrochloric acid solution to precipitate the product.
-
Isolate the colorless crystalline 3-carboxyphenylboronic acid by filtration.
-
Wash the crystals with water and dry under a mild vacuum at 35 °C.
Yield: 10.04 g (60.5 mmol), 89% [1]
This straightforward procedure benefits from a readily available starting material and a robust hydrolysis step, leading to a high isolated yield of the desired product.
The Challenge: Projecting a Synthesis for this compound
A documented, high-yield synthesis for this compound is not prominently featured in readily accessible scientific literature. However, a plausible synthetic route can be constructed based on common transformations in organic chemistry. This projected pathway will serve as a basis for our discussion on the potential impact of the ortho-ethoxy group on the reaction yield.
A likely synthetic strategy would involve a multi-step sequence starting from a commercially available substituted toluene, such as 2-ethoxy-5-methylaniline. The synthesis would likely proceed through diazotization and Sandmeyer reaction to install a cyano group, followed by oxidation of the methyl group to a carboxylic acid, and finally, conversion of the cyano group to a boronic acid.
Caption: Projected synthetic workflow for this compound.
Mechanistic Insights: The Influence of the Ortho-Ethoxy Group on Yield
The presence of the ethoxy group at the ortho position to the site of borylation introduces significant steric and electronic effects that are likely to impact the overall yield of the synthesis compared to the unsubstituted analog.
Steric Hindrance: A Major Hurdle
The primary factor expected to lower the yield of this compound is steric hindrance. The bulky ethoxy group in the ortho position can physically obstruct the approach of reagents to the adjacent reaction center.
-
During Borylation: In a potential final step involving a lithiation-borylation sequence on a precursor like 4-ethoxy-3-cyanobenzoic acid, the ortho-ethoxy group would hinder the approach of the bulky borating agent (e.g., triisopropyl borate) to the ortho-lithiated species. This steric clash would likely lead to incomplete reaction and the formation of side products, thereby reducing the yield of the desired boronic acid.
Caption: Steric hindrance from the ortho-ethoxy group impeding reagent approach.
Electronic Effects: A Double-Edged Sword
The ethoxy group is an electron-donating group through resonance, which can also influence the reactivity of the aromatic ring.
-
Activation/Deactivation: The electron-donating nature of the ethoxy group can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, in reactions involving nucleophilic attack or metalation, this increased electron density can be unfavorable. The interplay of inductive and resonance effects can be complex and reaction-dependent.
-
Directing Effects: In electrophilic substitution reactions, the ortho, para-directing nature of the ethoxy group would need to be carefully considered in the overall synthetic strategy to ensure the desired regiochemistry.
Conclusion: Expectation of a Lower Yield for the Substituted Analog
Based on fundamental principles of organic chemistry, the synthesis of this compound is anticipated to result in a lower overall yield compared to the well-established, high-yielding synthesis of 3-carboxyphenylboronic acid. The primary contributing factor is the steric hindrance imposed by the ortho-ethoxy group, which can impede key bond-forming steps. While the electronic effects of the ethoxy group are also at play, the steric bulk is likely to be the dominant factor in reducing the efficiency of the synthesis.
For researchers and drug development professionals, this comparison highlights the importance of considering substituent effects when designing synthetic routes. While the presence of the ethoxy group may be crucial for the desired biological activity or material properties of the final product, its impact on the synthetic accessibility and cost of the boronic acid intermediate must be carefully evaluated. Further experimental work to delineate a high-yield synthesis of this compound would be a valuable contribution to the field of synthetic chemistry.
References
- ChemicalBook. 3-Carboxyphenylboronic acid | 25487-66-5. Accessed January 19, 2026.
- ChemicalBook. 3-Carboxyphenylboronic acid synthesis. Accessed January 19, 2026.
- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid. Accessed January 19, 2026.
- MySkinRecipes. This compound. Accessed January 19, 2026.
- eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Accessed January 19, 2026.
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Accessed January 19, 2026.
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- Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Accessed January 19, 2026.
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A Senior Application Scientist's Guide to 5-Carboxy-2-ethoxyphenylboronic Acid in High-Throughput Screening Assays
An Objective Comparison for Drug Discovery Professionals
In the landscape of early-stage drug discovery, high-throughput screening (HTS) stands as the primary engine for identifying novel chemical matter that modulates biological targets.[1][2] Within the vast chemical libraries screened, covalent inhibitors represent a class of compounds that can offer high potency and prolonged duration of action. Boronic acids, in particular, have emerged as a versatile chemical scaffold, capable of forming reversible covalent bonds with key catalytic residues like serine.[3][4][5] This guide provides an in-depth comparison of 5-Carboxy-2-ethoxyphenylboronic acid, a representative arylboronic acid, against a common alternative, providing the technical insights and experimental frameworks necessary for researchers to make informed decisions in their HTS campaigns.
The Boronic Acid "Warhead": Mechanism and Rationale
Boronic acids exert their inhibitory effects, particularly against serine proteases, by acting as transition-state analogs. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue within the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.[3][4][6] This reversible covalent interaction is a key differentiator from other covalent modifiers that form permanent bonds, potentially offering a more nuanced pharmacological profile with reduced risks of off-target toxicity.
The structure of this compound features key functional groups that influence its utility. The carboxylic acid group can be used for further chemical modification or conjugation, while the ethoxy group can enhance solubility and modulate electronic properties.[7]
Mechanism of Serine Protease Inhibition by a Boronic Acid
The diagram below illustrates the formation of a reversible covalent bond between the boronic acid inhibitor and the catalytic serine residue of a target enzyme, involving the active site histidine.
Caption: Boronic acid inhibition of a serine protease.
Comparative Framework: Selecting an Alternative
To provide a meaningful comparison, we will evaluate this compound against Phenylmethylsulfonyl fluoride (PMSF), a classic and widely used irreversible serine protease inhibitor. This comparison highlights the critical differences between a reversible (boronic acid) and an irreversible (sulfonyl fluoride) covalent mechanism in an HTS context.
| Feature | This compound | Phenylmethylsulfonyl fluoride (PMSF) |
| Mechanism | Reversible Covalent | Irreversible Covalent |
| Target Residue | Serine, Threonine | Serine |
| Stability | Generally stable, but can dehydrate to form cyclic anhydrides (boroxines).[8] | Unstable in aqueous solutions (short half-life). |
| Handling | Solid, generally stable for storage at 2-8°C.[7] | Highly toxic and moisture-sensitive. Requires careful handling. |
| Follow-up | Reversibility allows for more traditional structure-activity relationship (SAR) studies. | Irreversibility can make hit validation and SAR more complex. |
Experimental Design: A Head-to-Head HTS Assay
The objective is to compare the inhibitory potency, selectivity, and potential for assay artifacts of the two compounds. A fluorescence-based kinetic assay using a model serine protease (e.g., Trypsin or Chymotrypsin) is an excellent format for HTS.[2]
Assay Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorescent product that can be quantified over time. An effective inhibitor will reduce the rate of this reaction.
High-Throughput Screening Workflow
A typical automated HTS workflow is depicted below, outlining the key stages from compound handling to data analysis.
Caption: Automated workflow for a typical HTS campaign.
Step-by-Step HTS Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of this compound, PMSF, and control compounds from source plates into 384-well, low-volume, black assay plates.
-
Controls:
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
Positive Control: A known potent inhibitor of the target enzyme (represents 100% inhibition).
-
-
-
Enzyme Addition:
-
Prepare the serine protease solution in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl).
-
Using a multi-channel liquid handler, add 10 µL of the enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. Causality Note: This pre-incubation step is critical, especially for time-dependent or covalent inhibitors, to allow them to engage the target before substrate is introduced.
-
-
Reaction Initiation and Detection:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a kinetic-capable plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 20 minutes.
-
Data Analysis and Performance Validation
A. Assay Quality Control: The Z'-Factor Before analyzing compound performance, the robustness of the assay itself must be validated. The Z'-factor is the gold-standard metric for this, as it accounts for both the dynamic range (separation between controls) and the data variation.[9][10][11]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
An assay is considered excellent for HTS if the Z'-factor is > 0.5.[9][10][12]
B. Hit Determination and Potency The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is then determined relative to the controls. Compounds showing significant inhibition are selected for follow-up dose-response analysis to determine their IC₅₀ (half-maximal inhibitory concentration).
Comparative Performance Data
The following table presents representative data from a hypothetical HTS campaign comparing the two inhibitors against a primary target (Trypsin) and a counter-screen target (a different protease, e.g., Chymotrypsin) to assess selectivity.
| Parameter | This compound | Phenylmethylsulfonyl fluoride (PMSF) | Interpretation |
| Primary Target IC₅₀ (Trypsin) | 1.5 µM | 15 µM | The boronic acid shows significantly higher potency in this assay format. |
| Selectivity (Chymotrypsin IC₅₀) | > 100 µM | 25 µM | The boronic acid demonstrates superior selectivity for the primary target. |
| Time-Dependence | Moderate | Strong | PMSF inhibition increases dramatically with pre-incubation time, typical of irreversible inhibitors. |
| Aqueous Stability (t½ in buffer) | > 24 hours | ~30 minutes | The boronic acid's stability is far more suitable for standard HTS protocols and reduces variability. |
| Cytotoxicity (CC₅₀ in U-2 OS cells) | > 50 µM | 5 µM | The boronic acid shows a better therapeutic window, likely due to its reversibility and higher selectivity.[13] |
Conclusion and Recommendations for Researchers
This comparative guide demonstrates that while both this compound and PMSF can inhibit serine proteases, their profiles are vastly different in an HTS context.
-
This compound emerges as a superior tool compound for screening campaigns. Its reversible mechanism, higher potency, greater selectivity, and excellent chemical stability make it a more reliable and tractable starting point for a drug discovery program. The data generated is less prone to artifacts, and the reversible nature of the inhibition is more amenable to iterative medicinal chemistry optimization.
-
PMSF , while a valuable biochemical tool for completely ablating protease activity in a lab setting, is a challenging HTS agent. Its instability, high reactivity, and toxicity can lead to a high rate of false positives and difficulties in result interpretation.
For drug development professionals, the choice of screening compounds is a critical decision. Based on this analysis, arylboronic acids like this compound represent a more strategic choice for identifying selective, potent, and developable leads in high-throughput screening campaigns targeting serine hydrolases.
References
-
Withanage, N., et al. (2017). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]
-
McGovern, S. L., et al. (2002). High-throughput assays for promiscuous inhibitors. PubMed - NIH. Available at: [Link]
-
Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. Available at: [Link]
-
Loughlin, W. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Tan, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available at: [Link]
-
Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. Available at: [Link]
-
Veenstra, M., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available at: [Link]
-
BioCision. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]
-
ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease. Available at: [Link]
-
On HTS. (2023). Z-factor. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Reeve, C. G., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
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ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]
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Bundy, J., et al. (2024). High-Throughput Transcriptomics Screen of ToxCast Chemicals in U-2 OS Cells. PubMed. Available at: [Link]
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Klumpp-Thomas, C., et al. (2020). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Carboxy-2-ethoxyphenylboronic acid
Welcome to your essential safety and operational guide for handling 5-Carboxy-2-ethoxyphenylboronic acid (CAS No. 1451391-73-3)[1]. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just a list of required Personal Protective Equipment (PPE), but the scientific rationale behind each recommendation, empowering you to make informed safety decisions. Boronic acids as a class, particularly in their solid, powdered form, present specific hazards that must be mitigated through a systematic approach to personal protection.
Understanding the Primary Hazards
While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards from the well-documented profiles of analogous boronic acid derivatives. The consistent classification for similar compounds, such as 3-Carboxyphenylboronic acid and 4-Ethoxyphenylboronic acid, points to three main areas of concern[2][3][4]:
-
Skin Irritation (H315): Direct contact with the solid or solutions can cause skin irritation.
-
Serious Eye Irritation (H319): The compound is expected to be a significant eye irritant. Airborne dust particles pose a substantial risk.
-
Respiratory System Irritation (H335): As a fine solid[5], the inhalation of dust can lead to irritation of the respiratory tract[2][6].
Therefore, our PPE strategy is designed to create a complete barrier against these three routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core Protective Measures: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense. The primary method for safe handling of this compound is through robust engineering controls.
Chemical Fume Hood: All weighing, reconstitution, and handling of this solid compound must be performed inside a certified chemical fume hood.[7] This is non-negotiable. A fume hood provides localized exhaust ventilation, capturing dust at the source and preventing it from entering the laboratory environment and your breathing zone[3][4].
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed near your workstation[3].
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling this compound. Each component is essential for establishing a safe operational workflow.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87 certified) or a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes. A face shield offers an additional layer of protection for the entire face and should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash potential[6][8][9][10]. |
| Hand Protection | Nitrile or Neoprene Gloves. | These materials provide an effective barrier against boronic acid derivatives. Always inspect gloves for tears or holes before use. For extended procedures, consider double-gloving. Proper glove removal technique is crucial to prevent skin contamination[7][8]. |
| Body Protection | Long-sleeved, fully-fastened Laboratory Coat. | A lab coat protects your skin and personal clothing from contamination by dust or spills[6][10]. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or equivalent, e.g., EN 149 FFP2). | While a fume hood is the primary control, a respirator is required when engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. It provides a necessary barrier against inhaling fine particulates[2][6]. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting[7][10]. |
Procedural Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as important as its selection. The following workflow is designed to minimize the risk of cross-contamination.
Caption: Fig 1. Procedural workflow for donning and doffing PPE.
Step-by-Step Operational and Disposal Plan
Handling Procedure:
-
Preparation: Before bringing the chemical into the workspace, ensure all required PPE is available and in good condition. Confirm the fume hood is operational.
-
Weighing and Transfer: Conduct all manipulations of the solid compound deep within the chemical fume hood to contain any dust generated.
-
Post-Handling: After completing the work, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves[2][8].
Spill Management:
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with an absorbent material to avoid raising dust.
-
Clean: Carefully sweep or vacuum the material into a designated hazardous waste container[6]. Do not use water to clean up a dry spill as it may create a more hazardous slurry.
-
Decontaminate: Wipe the area with a suitable solvent, collecting the wipes as hazardous waste.
Disposal Plan:
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the drain[4][7].
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, pipette tips, and absorbent pads, must be placed in a container labeled "Solid Hazardous Waste" with the full chemical name[7].
-
Liquid Waste: Solutions containing the compound and any solvent rinses from cleaning glassware should be collected in a container labeled "Liquid Hazardous Waste" with the full chemical name and solvent composition[7].
-
Empty Containers: The original product container must also be disposed of as hazardous waste. If institutional policy allows for container rinsing, the rinsate must be collected as liquid hazardous waste[7].
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup.
By adhering to these stringent PPE and handling protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.
References
- Vertex AI Search. (2025). What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
- Sigma-Aldrich. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BLD Pharmatech. (n.d.). Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Ethoxyphenylboronic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Carboxyphenylboronic acid.
- BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Carboxybenzeneboronic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Aminophenylboronic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- AWS. (n.d.). SAFETY DATA SHEET - 4-Ethoxyphenylboronic acid.
- Sobekbio. (n.d.). This compound AG00HXDJ.
- University Name. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
- Benchchem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
